molecular formula C6H4N2O B1626114 5H-Pyrrolo[1,2-A]imidazol-5-one CAS No. 51789-99-2

5H-Pyrrolo[1,2-A]imidazol-5-one

Cat. No.: B1626114
CAS No.: 51789-99-2
M. Wt: 120.11 g/mol
InChI Key: WZXWIEPSBBNWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[1,2-A]imidazol-5-one is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Pyrrolo[1,2-A]imidazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Pyrrolo[1,2-A]imidazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXWIEPSBBNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447527
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51789-99-2
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 5H-Pyrrolo[1,2-a]imidazol-5-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Activity of 5H-Pyrrolo[1,2-a]imidazol-5-one Derivatives[1]

Executive Summary The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry.[1][2] Characterized by a bridgehead nitrogen and a conjugated carbonyl system, this moiety serves as a rigid pharmacophore capable of diverse biological interactions.[1][2] This guide synthesizes the latest structure-activity relationship (SAR) data, focusing on three primary therapeutic vectors: antimicrobial potency (via cationic membrane disruption), oncology (via tubulin polymerization inhibition and specific kinase targeting), and CNS modulation (via


-adrenergic receptor interaction).[1][2]

Part 1: Chemical Architecture & Synthetic Accessibility[1]

The biological versatility of 5H-pyrrolo[1,2-a]imidazol-5-one stems from its electronic duality.[1][2] The C-5 carbonyl group acts as a hydrogen bond acceptor, while the fused imidazole ring allows for protonation or quaternization, dramatically altering lipophilicity and target affinity.[1][2]

Synthetic Pathways

From a process chemistry perspective, two primary routes dominate the literature due to their atom economy and scalability.[1][2]

  • The Classical Condensation (Groebke-Blackburn-Bienaymé Variant): Reaction of 2-aminoimidazoles with dialkyl acetylenedicarboxylates (DMAD) or

    
    -halo ketones.[1][2] This route is preferred for generating the specific "5-one" ketone functionality through cyclization and subsequent oxidation or elimination.[1][2]
    
  • Green Multi-Component Reactions (MCRs): Recent protocols utilize ninhydrin, diamines, and activated acetylenes in aqueous media.[1][2][3] This "on-water" chemistry is critical for high-throughput screening (HTS) library generation.[1][2]

Visualization: Synthetic Logic Flow

SynthesisPath cluster_0 Critical Control Points Amino 2-Aminoimidazole Michael Michael Adduct Intermediate Amino->Michael Nucleophilic Attack DMAD Dialkyl Acetylenedicarboxylate DMAD->Michael Ninhydrin Ninhydrin (MCR Route) Ninhydrin->Michael Alternative Cyclization Intramolecular Cyclization Michael->Cyclization -ROH / Heat Core 5H-Pyrrolo[1,2-a] imidazol-5-one Core Cyclization->Core Oxidation/Tautomerization

Caption: Convergent synthetic pathways for the 5H-pyrrolo[1,2-a]imidazol-5-one core, highlighting the Michael addition as the rate-determining step in classical synthesis.

Part 2: Antimicrobial Potency & Mechanism[1]

Recent studies (Demchenko et al., 2021) have highlighted that quaternary salts of this scaffold exhibit potent broad-spectrum activity.[1][2]

  • Target Spectrum: Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Cryptococcus neoformans.[1][2][4]

  • Mechanism of Action (MOA): unlike traditional enzyme inhibitors, these cationic derivatives function as membrane disruptors .[1][2] The positive charge on the imidazolium moiety facilitates electrostatic attraction to the negatively charged bacterial cell wall (teichoic acids in Gram-positive, LPS in Gram-negative), followed by hydrophobic insertion of the pyrrolo-backbone, leading to leakage and lysis.[1][2]

Key Data Summary:

Compound ClassModificationTarget OrganismMIC Range (

g/mL)
Toxicity (HC

)
3-aryl-5H-pyrrolo...[1][2][4]Quaternary Ammonium (N-1)S. aureus2 - 8> 32

g/mL
3-aryl-5H-pyrrolo...[1][2]3,4-dichlorophenyl at C-3C. neoformans1 - 4Low Hemolysis
Dihydro-derivativesNeutral CoreE. coli> 64N/A

Insight: The quaternary nitrogen is non-negotiable for potent antimicrobial action.[1][2] Neutral derivatives (pure 5-ones without the salt formation) show significantly reduced potency, validating the membrane-targeting hypothesis.[1][2]

Part 3: Oncology Applications (RCC & Tubulin)[1][2]

In oncology, the neutral 5H-pyrrolo[1,2-a]imidazol-5-one derivatives (specifically imidazolylpyrrolones) have shown promise against Renal Cell Carcinoma (RCC) and as antimitotic agents.[1][2]

  • Renal Cell Carcinoma (RCC): Derivatives substituted with p-fluorophenyl groups at the pyrrolone moiety demonstrate selective cytotoxicity against A498 and 786-O cell lines.[1][2]

  • Tubulin Inhibition: Fused systems (e.g., pyrrolo-oxazoles) bind to the colchicine site of tubulin, arresting cells in the G2/M phase.[1][2] The rigid pyrrolo-imidazole core acts as a bioisostere for the biaryl systems found in combretastatin.[1][2]

Visualization: Therapeutic Divergence

MOA_Divergence Scaffold 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold Cationic Cationic Modification (Quaternary Salt) Scaffold->Cationic Neutral Neutral/Lipophilic (Aryl Substitution) Scaffold->Neutral Membrane MOA: Membrane Disruption (Electrostatic Interaction) Cationic->Membrane Tubulin MOA: Tubulin Binding (Colchicine Site) Neutral->Tubulin Kinase MOA: Kinase Inhibition (ATP Competitive) Neutral->Kinase Lysis Bacterial Cell Lysis Membrane->Lysis Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis Kinase->Apoptosis

Caption: Structural modifications dictate the therapeutic pathway: Cationic salts drive antimicrobial lysis, while neutral aryl-derivatives target intracellular protein machinery.[1][2]

Part 4: Experimental Protocols

Protocol A: One-Pot Green Synthesis (Ninhydrin Route)

Rationale: This protocol avoids toxic organic solvents and utilizes water, aligning with Green Chemistry principles while accessing the diversity of the pyrrolo-imidazole scaffold.[1][2]

  • Reagent Prep: In a 50 mL round-bottom flask, combine Ninhydrin (1.0 mmol) and 1,2-phenylenediamine (or equivalent diamine) (1.0 mmol).

  • Solvent System: Add 10 mL of deionized water. No catalyst is required.[1][2]

  • Activation: Stir at room temperature for 15 minutes until a precipitate begins to form (intermediate formation).

  • Addition: Add the activated acetylenic compound (e.g., dimethyl acetylenedicarboxylate) (1.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir vigorously at room temperature for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1][2]

  • Work-up: Filter the solid precipitate. Wash with cold Ethanol (2 x 5 mL) to remove unreacted starting materials.[1][2]

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to yield the pure 5H-pyrrolo[1,2-a]imidazol-5-one derivative.[1][2]

Protocol B: MIC Determination (Broth Microdilution)

Rationale: Standardized validation of antimicrobial potency.[1][2][5]

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1][2]
    
  • Plate Prep: Use a 96-well microtiter plate. Add 100

    
    L of MHB to all wells.
    
  • Compound Dilution: Add 100

    
    L of the test compound (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1][2] Confirm with Resazurin dye (color change from blue to pink indicates growth).[1][2]

Part 5: Structure-Activity Relationship (SAR) Matrix[1][2]

The following matrix summarizes the "Rules of Thumb" for optimizing this scaffold based on current literature.

Structural PositionModificationEffect on Activity
N-1 (Bridgehead) Quaternization (Methyl/Benzyl)Increases Antibacterial Potency. Essential for membrane interaction.[1][2]
C-5 (Carbonyl) Reduction to CH

Decreases Activity. The carbonyl is often crucial for H-bonding in enzyme pockets (e.g., Tubulin).[1][2]
C-6/C-7 Aryl Substitution (p-F, p-Cl)Enhances Cytotoxicity. Halogenated aromatics improve lipophilicity and metabolic stability for cancer targets.[1][2]
C-3 Bulky Aryl GroupsModulates Selectivity. Large groups here can tune selectivity between bacterial membranes and human kinases.[1][2]

References

  • Demchenko, S., et al. (2021).[1][2] "Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts." Molecules, 26(14), 4253.[1][2][6] [Link][1][2]

  • Mendes, J.A., et al. (2020).[1][2] "Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma." ChemMedChem, 15, 1-13.[1][2] [Link][1][2]

  • Majhool, A.A., et al. (2024).[1][2][7] "Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis." Combinatorial Chemistry & High Throughput Screening. [Link][1][2][8]

  • Cortese, D., et al. (2020).[1][2] "Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types." Journal of Medicinal Chemistry, 63(19), 11119–11140.[1][2] [Link][1][2]

Sources

An In-depth Technical Guide to the Pyrrole-Imidazole Alkaloids: A Prominent Class of Marine Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific 5H-pyrrolo[1,2-a]imidazol-5-one scaffold is not a recognized core structure in currently identified natural products, the fused pyrrole-imidazole framework is the cornerstone of a vast and pharmacologically significant family of marine natural products known as the pyrrole-imidazole alkaloids (PIAs). This guide provides a comprehensive technical overview of this important class of compounds, exploring their origins, biosynthetic pathways, synthetic strategies, and diverse biological activities. We will delve into the key members of this family, their mechanisms of action, and the experimental methodologies employed in their study, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of the Pyrrole-Imidazole Scaffold in Marine Natural Products

The quest for novel bioactive compounds has consistently led researchers to the marine environment, a rich source of chemical diversity. Among the myriad of structures discovered, the pyrrole-imidazole alkaloids (PIAs) stand out for their structural complexity and potent biological activities.[1][2] These nitrogen-rich compounds, predominantly isolated from marine sponges, have garnered significant attention from the scientific community.[3] Although the precise 5H-pyrrolo[1,2-a]imidazol-5-one core is not a known natural product motif, the broader pyrrole-imidazole scaffold is central to over 150 identified marine alkaloids.[4][5]

This technical guide will provide an in-depth exploration of the world of pyrrole-imidazole alkaloids, with a focus on the oroidin family, which serves as the biogenetic precursor to many of these complex molecules.[3][6] We will examine the intricate biosynthetic pathways that lead to their formation, the elegant synthetic strategies developed for their total synthesis, and their promising pharmacological properties, which range from antimicrobial and antiviral to anticancer and anti-inflammatory activities.[6][7]

The Oroidin Family: Precursors to Complexity

The majority of pyrrole-imidazole alkaloids are believed to originate from a common set of precursors, with oroidin being a key player.[3] Oroidin was first isolated from the marine sponge Agelas oroides and its structure features a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety via a propylene chain.[3]

The structural diversity within the PIA family is vast, arising from various enzymatic transformations of the oroidin scaffold, including cyclizations, dimerizations, and further oxidations.[1] This leads to a remarkable array of complex architectures, from simple monomers to intricate cyclic dimers and higher-order oligomers.[1][4]

Biosynthesis of Pyrrole-Imidazole Alkaloids

The biosynthesis of pyrrole-imidazole alkaloids is a fascinating area of study, though many of the precise enzymatic steps are still under investigation. It is widely accepted that the biosynthesis begins with the amino acids proline and lysine, which serve as the precursors for the pyrrole and imidazole rings, respectively.[1]

The proposed biosynthetic pathway to oroidin and its subsequent transformation into more complex PIAs can be visualized as follows:

Biosynthesis of Pyrrole-Imidazole Alkaloids Proline Proline Oroidin Oroidin Proline->Oroidin Biosynthesis Lysine Lysine Lysine->Oroidin Biosynthesis Monomeric_PIAs Monomeric PIAs (e.g., Hymenialdisine) Oroidin->Monomeric_PIAs Oxidation & Cyclization Dimeric_PIAs Dimeric PIAs (e.g., Sceptrin) Oroidin->Dimeric_PIAs Oxidation & Dimerization

Caption: Proposed biosynthetic pathway of pyrrole-imidazole alkaloids from amino acid precursors.

Synthetic Approaches to Pyrrole-Imidazole Alkaloids

The structural complexity and potent biological activities of pyrrole-imidazole alkaloids have made them attractive targets for total synthesis.[1] Synthetic chemists have developed numerous innovative strategies to construct these challenging molecules, providing access to larger quantities for biological evaluation and enabling the synthesis of analogues with improved properties.

A key challenge in the synthesis of many PIAs is the construction of the sterically congested and functionally dense core structures. One notable example is the synthesis of (–)-agelastatin A, a potent anticancer agent.

Representative Synthetic Protocol: Key Step in the Synthesis of a Pyrrolo[1,2-a]imidazole Core (Hypothetical Example for a related synthetic scaffold)

The following is a representative, generalized protocol for a key cyclization step that could be adapted in the synthesis of pyrrolo[1,2-a]imidazole derivatives.

  • Starting Material: A suitably functionalized N-acyl-L-proline derivative.

  • Reagents: Acetic anhydride, sodium acetate.

  • Procedure: a. To a solution of the N-acyl-L-proline derivative (1.0 eq) in acetic anhydride (10 vol) is added sodium acetate (2.0 eq). b. The reaction mixture is heated to 120 °C and stirred for 4 hours. c. The mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure. d. The residue is partitioned between ethyl acetate and water. e. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. f. The crude product is purified by column chromatography on silica gel to afford the cyclized pyrrolo[1,2-a]imidazolone derivative.

Biological Activities and Therapeutic Potential

The pyrrole-imidazole alkaloids exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[6][8] Their mechanisms of action are often multifaceted and can involve the inhibition of key cellular targets.

Alkaloid FamilyRepresentative CompoundKey Biological ActivitiesReference(s)
Monomeric PIAs HymenialdisinePotent inhibitor of various kinases, anti-inflammatory[3]
Agelastatin APotent cytotoxic activity against various cancer cell lines
Dimeric PIAs SceptrinAntibacterial, antiviral, and anticancer activities[1]
Palau'amineImmunosuppressive and cytotoxic activities[4]

These compounds and their synthetic derivatives continue to be investigated for their therapeutic potential in various diseases, including cancer, inflammatory disorders, and infectious diseases.[7][8]

Conclusion and Future Perspectives

The pyrrole-imidazole alkaloids represent a remarkable class of marine natural products with significant chemical and biological diversity. While the specific 5H-pyrrolo[1,2-a]imidazol-5-one scaffold remains elusive in nature, the broader pyrrole-imidazole framework continues to provide a rich source of inspiration for the development of new therapeutic agents. Future research in this area will likely focus on the discovery of new PIA members from unexplored marine environments, the elucidation of their biosynthetic pathways using genomic and metabolomic approaches, and the development of novel synthetic methodologies to access these complex molecules and their analogues for further pharmacological evaluation.

References

  • Al-Mourabit, A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their palau'amine congeners. European Journal of Organic Chemistry, 2001(10), 1945-1947. [Link]

  • Li, Y., & Li, G. (2011). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Chemical Communications, 47(37), 10239-10248. [Link]

  • O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2007). Dimeric pyrrole–imidazole alkaloids: synthetic approaches and biosynthetic hypotheses. Chemical Communications, (37), 3829-3840. [Link]

  • Kerr, R. G., & Barrows, L. R. (2011). Biosynthesis, asymmetric synthesis, and pharmacology, including cellular targets, of the pyrrole-2-aminoimidazole marine alkaloids. Natural Product Reports, 28(7), 1283-1303. [Link]

  • Ciavatta, M. L., & Manzo, E. (2009). A submarine journey: the pyrrole-imidazole alkaloids. Marine Drugs, 7(4), 536-571. [Link]

  • (2025). Oroidins: Marine Pyrrole-Imidazole Alkaloids with Emerging Therapeutic Potential. Current Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2024). Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids. Marine Drugs, 22(10), 453. [Link]

  • Koprivnik, S., & Perdih, A. (2021). Antibacterial and Antibiofilm Potentials of Marine Pyrrole-2-Aminoimidazole Alkaloids and their Synthetic Analogs. Mini-Reviews in Medicinal Chemistry, 21(16), 2206-2227. [Link]

  • Banwell, M. G., & Lan, P. (2019). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Marine drugs, 17(10), 579. [Link]

Sources

The Emerging Therapeutic Potential of 5H-Pyrrolo[1,2-a]imidazol-5-one Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold is a compelling heterocyclic framework that has garnered increasing attention within the medicinal chemistry landscape. Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current understanding and future prospects of 5H-pyrrolo[1,2-a]imidazol-5-one analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the diverse therapeutic applications with a focus on oncology and neuroprotection, and elucidate the underlying mechanisms of action, including kinase inhibition and modulation of protein-protein interactions. This guide aims to be a critical resource for accelerating the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The 5H-Pyrrolo[1,2-a]imidazol-5-one Core - A Scaffold of Therapeutic Promise

The fusion of a pyrrole and an imidazole ring to form the 5H-pyrrolo[1,2-a]imidazole system results in a unique bicyclic heteroaromatic structure. The introduction of a carbonyl group at the 5-position to yield the 5H-pyrrolo[1,2-a]imidazol-5-one core further enhances its potential as a pharmacophore. This addition introduces a key hydrogen bond acceptor and a site for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.

While the broader class of pyrroloimidazoles has been explored for various medicinal applications, the "-5-one" analogs represent a more nascent but highly promising subclass. Early investigations have revealed their potential across a spectrum of therapeutic areas, driven by their ability to interact with a range of biological targets with high specificity and affinity. This guide will synthesize the available data to provide a clear understanding of the therapeutic landscape for these intriguing molecules.

Synthetic Strategies: Building the 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold

The efficient and versatile synthesis of the 5H-pyrrolo[1,2-a]imidazol-5-one core and its analogs is paramount for extensive structure-activity relationship (SAR) studies and the development of clinical candidates. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution patterns.

Intramolecular Wittig Reaction

A notable and elegant approach to the synthesis of the 5H-pyrrolo[1,2-a]imidazole scaffold involves an intramolecular Wittig reaction. This method offers a convergent and efficient pathway to construct the bicyclic system.

Experimental Protocol: Synthesis of Dialkyl 5H-pyrrolo[1,2-c]imidazole-5,6-dicarboxylates [1][2]

  • Preparation of the Phosphorus Ylide: To a solution of triphenylphosphine (1.1 mmol) and imidazole-4-carbaldehyde (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or toluene), an acetylenic diester (1.1 mmol) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Intramolecular Wittig Reaction: The in situ generated phosphorus ylide undergoes an intramolecular Wittig reaction, leading to the formation of the 5H-pyrrolo[1,2-c]imidazole ring system.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired dialkyl 5H-pyrrolo[1,2-c]imidazole-5,6-dicarboxylate derivatives.

Caption: General workflow for the synthesis of 5H-pyrrolo[1,2-a]imidazol-5-one analogs via an intramolecular Wittig reaction.

G cluster_synthesis Synthesis via Intramolecular Wittig Reaction start Starting Materials: - Imidazole-4-carbaldehyde - Triphenylphosphine - Acetylenic diester ylide In situ generation of phosphorus ylide start->ylide Mixing in aprotic solvent wittig Intramolecular Wittig Reaction ylide->wittig Spontaneous cyclization product 5H-Pyrrolo[1,2-a]imidazol-5-one Analog wittig->product purification Purification (Column Chromatography) product->purification

Figure 1: Synthesis workflow via intramolecular Wittig reaction.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of 5H-pyrrolo[1,2-a]imidazol-5-one analogs is expansive, with current research primarily focused on oncology and neurodegenerative disorders.

Anticancer Activity

Analogs of the closely related 5-hydroxy-1H-pyrrol-2-(5H)-one have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.[3][4] These findings provide a strong rationale for investigating the anticancer potential of the 5H-pyrrolo[1,2-a]imidazol-5-one scaffold.

The anticancer effects of these analogs appear to be multifactorial, involving the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.

  • Cell Cycle Arrest: Certain derivatives have been shown to induce S-phase cell cycle arrest, thereby inhibiting the replication of cancer cells.[3][4]

  • Apoptosis Induction: The induction of programmed cell death (apoptosis) is a critical mechanism for eliminating cancer cells. Some analogs have been observed to trigger apoptosis, potentially through DNA damage and the activation of tumor suppressor proteins like p53.[3]

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of many cancers. Phenylacetamide-1H-imidazol-5-one derivatives have been identified as potent inhibitors of several kinases, including members of the BRK, FLT, and JAK families.[5] Furthermore, they have been shown to suppress the phosphorylation of key signaling molecules such as ERK1/2, GSK-3α/β, HSP27, and STAT2, while also downregulating AMPKα1 phosphorylation.[5] This broad-spectrum kinase inhibition profile suggests a potential to overcome resistance mechanisms that often plague single-target therapies.

Caption: Putative signaling pathways targeted by 5H-pyrrolo[1,2-a]imidazol-5-one analogs in cancer cells.

G cluster_cancer_pathway Anticancer Signaling Pathways cluster_kinases Kinase Inhibition cluster_downstream Downstream Signaling Suppression analog 5H-Pyrrolo[1,2-a]imidazol-5-one Analog BRK BRK analog->BRK Inhibits FLT FLT analog->FLT Inhibits JAK JAK analog->JAK Inhibits ERK ERK1/2 analog->ERK Suppresses Phosphorylation GSK GSK-3α/β analog->GSK Suppresses Phosphorylation HSP HSP27 analog->HSP Suppresses Phosphorylation STAT STAT2 analog->STAT Suppresses Phosphorylation AMPK AMPKα1 analog->AMPK Suppresses Phosphorylation cell_cycle S-Phase Arrest analog->cell_cycle apoptosis Apoptosis analog->apoptosis proliferation Decreased Cell Proliferation & Survival BRK->proliferation FLT->proliferation JAK->proliferation ERK->proliferation GSK->proliferation HSP->proliferation STAT->proliferation AMPK->proliferation cell_cycle->proliferation apoptosis->proliferation

Figure 2: Putative anticancer signaling pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 5H-pyrrolo[1,2-a]imidazol-5-one analogs for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has shown promise as a source of neuroprotective agents, particularly as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[6] Given the structural similarity, it is highly probable that 5H-pyrrolo[1,2-a]imidazol-5-one analogs also possess neuroprotective properties.

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[7][8] It plays a crucial role in neuronal apoptosis (programmed cell death) in response to various stress stimuli.[9][10][11] Inhibition of JNK3 is therefore a promising therapeutic strategy for preventing neuronal loss in neurodegenerative conditions.

The JNK3 signaling cascade is a well-defined pathway:

  • Activation: Stress signals lead to the activation of a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately phosphorylate and activate JNK3.

  • Downstream Targets: Activated JNK3 phosphorylates a number of downstream targets, including the transcription factor c-Jun.

  • Apoptosis: Phosphorylated c-Jun translocates to the nucleus and promotes the transcription of pro-apoptotic genes, leading to neuronal cell death.

By inhibiting JNK3, 5H-pyrrolo[1,2-a]imidazol-5-one analogs can block this apoptotic cascade and exert a neuroprotective effect.

Caption: The JNK3 signaling pathway and the proposed inhibitory action of 5H-pyrrolo[1,2-a]imidazol-5-one analogs.

G cluster_jnk_pathway JNK3 Signaling Pathway in Neuroprotection stress Stress Stimuli (e.g., Oxidative Stress) mapkkk MAPKKK (e.g., ASK1) stress->mapkkk Activates mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylates jnk3 JNK3 mapkk->jnk3 Phosphorylates cjun c-Jun jnk3->cjun Phosphorylates apoptosis Neuronal Apoptosis cjun->apoptosis Promotes transcription of pro-apoptotic genes analog 5H-Pyrrolo[1,2-a]imidazol-5-one Analog analog->jnk3 Inhibits

Figure 3: The JNK3 signaling pathway in neuroprotection.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of relevant pyrroloimidazolone and related analogs. It is important to note that data specifically for 5H-pyrrolo[1,2-a]imidazol-5-one analogs is still emerging, and the presented data from closely related scaffolds serves as a strong indicator of their potential.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC50/MIC)Reference
Phenylacetamide-1H-imidazol-5-one (KIM-161)CytotoxicityHCT116 (Colon Cancer)294 nM[5]
Phenylacetamide-1H-imidazol-5-one (KIM-161)CytotoxicityHL60 (Leukemia)362 nM[5]
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogJNK3 InhibitionEnzyme AssayVaries (up to 20x more potent than (R)-enantiomers)[6]
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsAntibacterial (S. aureus)Bacteria2 - 32 µg/mL[12][13]

Future Directions and Conclusion

The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold represents a fertile ground for the discovery of novel therapeutics. The preliminary data on their anticancer and potential neuroprotective activities are highly encouraging and warrant further intensive investigation.

Key areas for future research include:

  • Expansion of the Chemical Space: Synthesis and screening of a wider array of analogs with diverse substitutions to build a comprehensive SAR profile.

  • Target Deconvolution: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds, particularly in cancer and neurodegenerative models.

  • In Vivo Efficacy Studies: Evaluation of the most promising analogs in relevant animal models to assess their pharmacokinetic properties, safety, and therapeutic efficacy.

  • Development of Selective Inhibitors: Fine-tuning the scaffold to develop analogs with high selectivity for specific kinase isoforms or other biological targets to minimize off-target effects.

References

  • Demchenko, S., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4253. [Link]

  • Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

  • Hazeri, N., et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1), 12-15. [Link]

  • Kim, J. S., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 848911. [Link]

  • Krajca, V., et al. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 15(21), 4849-4852. [Link]

  • López-Alvarado, P., et al. (2021). JNK pathway in CNS pathologies. International Journal of Molecular Sciences, 22(8), 3963. [Link]

  • Musi, V., et al. (2020). JNK pathway in CNS pathologies. Preprints.org. [Link]

  • Parrino, B., et al. (2018). Imidazo[2,1-b][1][3][12]thiadiazoles with antiproliferative activity against primary and gemcitabine. European Journal of Medicinal Chemistry, 158, 236-246. [Link]

  • Rana, S., et al. (2024). JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Journal of Biochemical and Molecular Toxicology, e23539. [Link]

  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623-5642. [Link]

  • Creative Diagnostics. JNK Signaling Pathway. [Link]

  • Piceatannol selectively inhibited the JNK3 enzyme and augmented apoptosis through inhibition of Bcl‐2/Cyt‐c/caspase‐dependent pathways in the oxygen–glucose deprived SHSY‐5Y cell lines: In silico and in vitro study. (2023). ResearchGate. [Link]

  • Tan, Y., et al. (2024). Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders. Molecules, 29(1), 226. [Link]

  • Weissmiller, A. M., et al. (2024). WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. Cancers, 16(1), 213. [Link]

Sources

Electronic Properties and Reactivity of 5H-Pyrrolo[1,2-a]imidazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic properties, reactivity, and synthetic pathways of 5H-Pyrrolo[1,2-a]imidazol-5-one .

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary & Structural Definition

The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold represents a specific subclass of the fused 5,5-bicyclic azapyrrolizine family. Unlike its reduced congeners (e.g., the nootropic dimiracetam, which is a tetrahydro-2,5-dione), the fully unsaturated 5-one is a highly reactive, electron-deficient system characterized by significant bond strain and unique frontier molecular orbital (FMO) distributions.

While the dihydro and tetrahydro derivatives serve as stable pharmacophores in kinase inhibitors and neurological drugs, the unsaturated 5H-one core acts as a transient, air-sensitive electrophile. Understanding its electronic architecture is critical for designing covalent inhibitors or utilizing it as a reactive intermediate in cascade syntheses.

Structural Nomenclature
  • IUPAC Name: 5H-Pyrrolo[1,2-a]imidazol-5-one[1]

  • Core Skeleton: Imidazole fused to a pyrrole ring across the N1-C2 bond (bridgehead nitrogen at position 4).

  • Key Feature: A carbonyl group at position 5, adjacent to the bridgehead nitrogen, creating a vinylogous amide system within a cross-conjugated framework.

Electronic Architecture

The stability and reactivity of 5H-pyrrolo[1,2-a]imidazol-5-one are governed by the competition between the aromaticity of the imidazole ring and the anti-aromatic character induced by the planar 8-π electron system of the fused ketone.

Orbital Analysis and Aromaticity

Unlike the fully aromatic pyrrolo[1,2-a]imidazole anion (10-π system), the 5-one derivative is pseudo-aromatic or non-aromatic .

  • Bridgehead Nitrogen (N4): The bridgehead nitrogen is sp² hybridized and planar. Its lone pair is delocalized into the carbonyl group (amide resonance) and the imidazole ring.

  • Cross-Conjugation: The carbonyl at C5 disrupts the cyclic delocalization of the pyrrole ring. The molecule exhibits properties of a cross-conjugated dienone .

  • Dipole Moment: The system possesses a significant dipole moment due to the push-pull electronic interaction between the electron-rich imidazole ring (donor) and the electron-deficient carbonyl (acceptor).

UV/Vis and Photophysical Properties

The unsaturated 5-one derivatives are typically yellow solids , exhibiting characteristic absorption maxima distinct from their colorless saturated counterparts.

  • 
    :  276–295 nm (
    
    
    
    ) and 376–425 nm (n
    
    
    ).
  • Implication: The low-energy transition in the visible region (causing the yellow color) indicates a small HOMO-LUMO gap, correlating with high chemical reactivity and susceptibility to oxidation.

ElectronicResonance cluster_0 Resonance Contributors cluster_1 Reactivity Consequence StructA Neutral Form (Cross-Conjugated) StructB Zwitterionic Form A (O- / Imidazolium+) StructA->StructB e- delocalization Instability Air Sensitivity (Oxidative Dimerization) StructA->Instability StructC Zwitterionic Form B (Charge Separation) StructB->StructC Resonance Reactivity High Electrophilicity at C6/C7 StructC->Reactivity

Figure 1: Resonance contributors and their impact on the reactivity profile of the scaffold.

Reactivity Profile

The reactivity of 5H-pyrrolo[1,2-a]imidazol-5-one is dominated by its electrophilic nature and the strain inherent in the 5,5-fused system.

Electrophilic Character & Michael Addition

The C6-C7 double bond acts as a potent Michael acceptor .

  • Mechanism: Nucleophiles attack the

    
    -position (C7) relative to the carbonyl, driven by the formation of a stabilized enolate/aza-enolate intermediate.
    
  • Regioselectivity: Nucleophilic attack occurs exclusively at C7 , preserving the integrity of the imidazole ring while relieving ring strain.

Cycloaddition Reactions

The diene character of the pyrrole moiety allows the scaffold to participate in cycloadditions, although the anti-aromatic character makes it a reactive diene in Diels-Alder reactions.

  • Dimerization: Upon standing in air or solution, the unsaturated 5-one is prone to dimerization or oxidative polymerization, necessitating storage under inert atmospheres (Ar/N2).

Hydrolysis and Ring Opening

The amide bond at the bridgehead (N4-C5) is distorted. Under basic conditions, the ring system is susceptible to hydrolysis, leading to ring-opening of the pyrrolone moiety to yield imidazole-2-acrylic acid derivatives.

Synthesis Protocols

The synthesis of the fully unsaturated core is challenging due to its instability. The most authoritative method involves Flash Vacuum Pyrolysis (FVP) , which allows the isolation of the kinetically unstable product in the gas phase.

Primary Route: Flash Vacuum Pyrolysis (McNab Method)

This protocol avoids condensed-phase polymerization.

Precursor: 5-(1H-imidazol-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative).

StepConditionsMechanismYield
1. Condensation Imidazole-2-carbaldehyde + Meldrum's Acid (EtOH, piperidine cat.)Knoevenagel Condensation>80%
2. Pyrolysis 600°C,

Torr, Quartz tube
Cascade Elimination (

,

)

Ketenyl intermediate

Electrocyclization
32–90%
3. Isolation Cryogenic trapping (-196°C)Sublimation onto cold fingerVariable
Alternative: Intramolecular Wittig

For substituted derivatives (e.g., esters), an intramolecular Wittig reaction using imidazole-2-carbaldehyde and triphenylphosphoranes can generate the pyrrolone ring, though this often yields the dihydro or hydroxy tautomers depending on substituents.

Synthesis Start Imidazole-2-carbaldehyde Intermediate Condensation Product (Meldrum's Adduct) Start->Intermediate Knoevenagel (EtOH, Base) Reagent Meldrum's Acid Reagent->Intermediate FVP Flash Vacuum Pyrolysis (600°C, 0.01 Torr) Intermediate->FVP Vaporization Product 5H-Pyrrolo[1,2-a]imidazol-5-one (Yellow Solid) FVP->Product -Acetone, -CO2 Electrocyclization

Figure 2: Flash Vacuum Pyrolysis route for the synthesis of the unsaturated core.

Medicinal Chemistry Applications

While the unsaturated 5-one is a reactive intermediate, its dihydro (6,7-dihydro) and tetrahydro analogs are privileged scaffolds in drug discovery.

Pharmacophore Mapping
  • Kinase Inhibition: The pyrrolo[1,2-a]imidazole core mimics the ATP-binding motif of purines. The bridgehead nitrogen and carbonyl oxygen provide critical hydrogen bond acceptor points.

  • Nootropics: Dimiracetam (tetrahydro-derivative) utilizes this core to modulate glutamate receptors. The 5-one moiety in the saturated ring acts as a conformationally restricted lactam.

Comparative Activity Table
Derivative ClassElectronic StateStabilityPrimary Application
5H-One (Unsaturated) Electron-deficient, PlanarLow (Air Sensitive)Synthetic Intermediate, Covalent Probes
6,7-Dihydro-5H-One Stable, Non-aromatic (Pyrrole)HighAntimicrobial (Quaternary salts), Antifungal
Tetrahydro-2,5-dione Saturated, FlexibleHighNootropics (Dimiracetam), Cognition Enhancers

References

  • McNab, H. (1987).[2][3][4][5][6] Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives.[2][7] Journal of the Chemical Society, Perkin Transactions 1, 653-656.[2] Link

  • Demchenko, S., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4253.[8] Link

  • Anderson, M., et al. (1989). New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis.[7] Journal of the Chemical Society, Perkin Transactions 1, 279-285. Link

  • Morales-Collazo, O., et al. (2020). The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5, x200681. Link

Sources

The Pyrrolo[1,2-a]imidazol-5-one Nucleus: A Synthetic Scaffold Rooted in Marine Natural Product History

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]imidazol-5-one core represents a fascinating intersection of natural product chemistry and synthetic innovation. While not yet identified as a standalone natural product, its structural motif is embedded within the broader family of pyrrole-imidazole alkaloids (PIAs), a diverse class of marine-derived compounds renowned for their complex architectures and significant biological activities. This technical guide delves into the history and discovery of the overarching PIA family, positioning the pyrrolo[1,2-a]imidazol-5-one nucleus as a key synthetic scaffold. We will explore the pivotal synthetic methodologies that have enabled access to this core, detail the known biological activities of its derivatives, and discuss the proposed biosynthetic pathways of its natural analogs. This guide aims to provide a comprehensive resource for researchers engaged in the exploration and exploitation of this privileged heterocyclic system for drug discovery and development.

Introduction: The Rich Tapestry of Pyrrole-Imidazole Alkaloids

The story of the pyrrolo[1,2-a]imidazol-5-one core is intrinsically linked to the discovery of pyrrole-imidazole alkaloids (PIAs), a large and structurally diverse family of secondary metabolites isolated primarily from marine sponges.[1][2] These natural products have captivated chemists and pharmacologists for decades due to their intricate molecular frameworks and a wide array of biological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3][4]

The journey began in 1971 with the isolation of (-)-dibromophakellin from the marine sponge Phakellia flabellata.[3][4] Shortly thereafter, in the same year, oroidin was isolated from the sponge Agelas oroides.[1] Oroidin is now considered a fundamental building block and a likely biogenetic precursor for a vast number of more complex PIAs.[1][2] The family has since expanded to include over 150 members, showcasing nature's remarkable ability to generate molecular diversity from a common ancestral scaffold.[5]

While the pyrrolo[1,2-a]imidazol-5-one nucleus itself has not been isolated from a natural source, its structural elements are present in more complex PIAs. This has inspired synthetic chemists to develop methods for its construction, recognizing its potential as a privileged scaffold for the development of novel therapeutic agents.

The Pyrrolo[1,2-a]imidazol-5-one Core: A Synthetic Endeavor

The pyrrolo[1,2-a]imidazol-5-one core is a bicyclic heteroaromatic system that has emerged as a valuable target for synthetic organic chemists. Its rigid framework and the presence of multiple points for functionalization make it an attractive scaffold for medicinal chemistry programs. The development of synthetic routes to this core has been driven by the desire to create analogs of biologically active PIAs and to explore novel chemical space.

Key Synthetic Strategies

Several synthetic approaches have been developed to construct the pyrrolo[1,2-a]imidazol-5-one skeleton. These methods often involve the formation of the fused ring system through cyclization reactions.

A prominent method for the synthesis of pyrrolo[1,2-a]imidazol-5-ones involves the flash vacuum pyrolysis (FVP) of specifically designed precursors. This high-temperature, low-pressure technique can efficiently induce the desired cyclizations.

  • From Meldrum's Acid Derivatives: One approach utilizes the pyrolysis of condensation products derived from Meldrum's acid and imidazole-2-carbaldehyde.[6][7] The high reactivity of Meldrum's acid facilitates the initial condensation, and subsequent pyrolysis leads to the formation of the bicyclic core.

  • From Propenoate Precursors: An alternative FVP strategy employs the pyrolysis of appropriate propenoate precursors.[6] The mechanism is believed to involve a rate-determining E to Z isomerization of the alkene, followed by the elimination of an alcohol and subsequent electrocyclization to yield the fused ring system.[6]

Experimental Protocol: Synthesis of Pyrrolo[1,2-a]imidazol-5-one via FVP of a Propenoate Precursor

  • Precursor Synthesis: Synthesize the ethyl (E)-3-(1H-imidazol-2-yl)propenoate precursor according to established literature procedures.

  • FVP Apparatus Setup: Assemble a standard FVP apparatus consisting of a quartz tube packed with quartz wool, a furnace, a vacuum pump, and a cold trap.

  • Pyrolysis: Place the propenoate precursor in a flask connected to the FVP apparatus. Heat the furnace to the optimized temperature (typically 500-700 °C).

  • Sublimation and Cyclization: Gradually sublime the precursor through the hot zone of the quartz tube under high vacuum. The precursor will undergo cyclization in the gas phase.

  • Product Collection: Collect the solid product in the cold trap cooled with liquid nitrogen.

  • Purification: Purify the crude product by sublimation or chromatography to obtain the pure pyrrolo[1,2-a]imidazol-5-one.

Other Synthetic Approaches

While FVP is a powerful tool, other synthetic methods have also been explored. These include multicomponent reactions that allow for the rapid assembly of the core structure from simple starting materials. For instance, a green, one-pot, three-component reaction of ninhydrins, diamines, and activated acetylenic compounds in water has been reported for the synthesis of functionalized pyrrolo[1,2-a]imidazole derivatives.[8][9]

Diagram: Synthetic Approaches to the Pyrrolo[1,2-a]imidazol-5-one Core

G cluster_0 Flash Vacuum Pyrolysis (FVP) cluster_1 Multicomponent Reaction Meldrum's Acid Derivative Meldrum's Acid Derivative Pyrrolo[1,2-a]imidazol-5-one Core Pyrrolo[1,2-a]imidazol-5-one Core Meldrum's Acid Derivative->Pyrrolo[1,2-a]imidazol-5-one Core Pyrolysis Propenoate Precursor Propenoate Precursor Propenoate Precursor->Pyrrolo[1,2-a]imidazol-5-one Core Pyrolysis Ninhydrin Ninhydrin Ninhydrin->Pyrrolo[1,2-a]imidazol-5-one Core One-pot reaction Diamine Diamine Diamine->Pyrrolo[1,2-a]imidazol-5-one Core One-pot reaction Activated Acetylene Activated Acetylene Activated Acetylene->Pyrrolo[1,2-a]imidazol-5-one Core One-pot reaction

Caption: Key synthetic strategies for the construction of the pyrrolo[1,2-a]imidazol-5-one core.

Biological Activities of Pyrrolo[1,2-a]imidazole Derivatives

While the parent pyrrolo[1,2-a]imidazol-5-one is primarily a synthetic curiosity, its substituted derivatives have shown a range of interesting biological activities, highlighting the potential of this scaffold in drug discovery.

Derivative Class Biological Activity Key Findings References
Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dionesCognition EnhancersA novel class of potent cognition enhancers was developed.[10]
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary SaltsAntimicrobial and AntifungalShowed broad-spectrum activity against various bacteria and fungi.[11][12]
General Pyrroloimidazole DerivativesAntioxidantThe presence of NH and OH groups contributed to antioxidant properties.[8][9]

These findings underscore the versatility of the pyrrolo[1,2-a]imidazole scaffold and its potential for the development of new therapeutic agents targeting a variety of diseases.

Biosynthesis of Pyrrole-Imidazole Alkaloids: A Glimpse into Nature's Synthetic Logic

Although the pyrrolo[1,2-a]imidazol-5-one core appears to be a product of laboratory synthesis, understanding the biosynthesis of the broader PIA family provides valuable context and inspiration for the design of new synthetic strategies. The biosynthesis of these complex natural products is not fully elucidated, but several hypotheses have been proposed.

It is widely believed that the biosynthesis of PIAs originates from the precursor oroidin.[2] The proposed biosynthetic pathways involve a series of enzymatic transformations, including oxidations, cyclizations, and dimerizations, to generate the vast array of observed structures.[3][5] The amino acid precursors for oroidin are thought to be proline and lysine.[5] Recent multiomic profiling of marine sponges has provided further insights, suggesting that homoarginine is a critical branch point connecting primary metabolism to the production of PIAs.[1]

Diagram: Proposed Biosynthetic Origin of Pyrrole-Imidazole Alkaloids

G Primary Metabolites Primary Metabolites Proline Proline Primary Metabolites->Proline Lysine Lysine Primary Metabolites->Lysine Oroidin Oroidin Proline->Oroidin Enzymatic Steps Homoarginine Homoarginine Lysine->Homoarginine Homoarginine->Oroidin Enzymatic Steps Complex PIAs Complex PIAs Oroidin->Complex PIAs Oxidation, Cyclization, Dimerization

Caption: Simplified proposed biosynthetic pathway for pyrrole-imidazole alkaloids.

Conclusion and Future Perspectives

The pyrrolo[1,2-a]imidazol-5-one core stands as a testament to the fruitful interplay between natural product chemistry and synthetic innovation. While its origins are in the laboratory, its structural lineage is firmly rooted in the diverse and biologically active family of pyrrole-imidazole alkaloids from marine sponges. The development of efficient synthetic routes to this scaffold has opened up new avenues for the exploration of its chemical space and the discovery of novel therapeutic agents.

Future research in this area will likely focus on several key aspects:

  • Discovery of Natural Analogs: Continued exploration of marine biodiversity may yet lead to the discovery of natural products containing the pyrrolo[1,2-a]imidazol-5-one core, which would provide valuable insights into its biosynthesis and ecological role.

  • Development of Novel Synthetic Methodologies: The design of more efficient, stereoselective, and environmentally friendly synthetic methods for the construction and functionalization of the pyrrolo[1,2-a]imidazol-5-one nucleus will be crucial for its widespread application.

  • Expansion of Biological Profiling: A systematic evaluation of the biological activities of a diverse library of pyrrolo[1,2-a]imidazol-5-one derivatives against a wide range of therapeutic targets is warranted to fully unlock the potential of this privileged scaffold.

References

  • [Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1]3

  • )

Sources

Methodological & Application

green chemistry approaches to 5H-Pyrrolo[1,2-a]imidazol-5-one formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Architectures for 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffolds

Part 1: Executive Summary & Strategic Rationale

The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold represents a privileged bicyclic heterocycle, integral to the structure of bioactive alkaloids and nootropic agents (e.g., Dimiracetam). Traditional synthetic routes often rely on harsh condensation conditions, chlorinated solvents (DCM, DCE), or toxic reagents (phosphoryl chloride).

This Application Note details three Green Chemistry Protocols designed to minimize environmental impact while maximizing atom economy and scalability. These methods leverage aqueous-phase condensation , organocatalytic cascades , and catalyst-free annulations , complying with the 12 Principles of Green Chemistry.

Key Advantages of These Protocols:

  • Solvent Replacement: Elimination of halogenated solvents in favor of water, ethanol, or solvent-free conditions.

  • Energy Efficiency: Utilization of microwave irradiation and ambient-temperature cascades.

  • Atom Economy: One-pot multicomponent reactions (MCRs) that reduce isolation steps and waste.

Part 2: Detailed Experimental Protocols

Protocol A: Aqueous/Ethanolic Synthesis of Tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5-dione

Target: Scalable synthesis of the Dimiracetam core.

This protocol utilizes the high solubility of glycinamide and succinic semialdehyde derivatives in polar protic solvents, enabling a "water-compatible" condensation that avoids toxic dehydration agents.

Reagents:

  • Glycinamide Hydrochloride (1.0 equiv)

  • Ethyl 4-oxobutanoate (1.1 equiv) (or Succinic Semialdehyde Ethyl Ester)

  • Sodium Bicarbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Neutralization: Dissolve Glycinamide HCl (10 mmol) in 10 mL of water. Add

    
     (11 mmol) slowly to neutralize. Stir for 15 minutes at Room Temperature (RT).
    
  • Condensation: Add Ethyl 4-oxobutanoate (11 mmol) dissolved in 10 mL of Ethanol.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Green Tip: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1) to avoid excessive heating.

  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator with solvent recovery).

  • Purification: The residue is often pure enough for recrystallization from hot Ethanol/Water.

    • Yield: Typically 75–85%.[1]

    • E-Factor: < 5 (Excellent).

Mechanistic Insight: The reaction proceeds via an initial imine formation between the aldehyde of the oxobutanoate and the amine of glycinamide, followed by a rapid intramolecular attack of the amide nitrogen on the ester, releasing ethanol.

Protocol B: Microwave-Assisted Organocatalytic Cascade

Target: Rapid access to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffolds.

This method replaces high-boiling toxic solvents (like toluene or xylene) with microwave irradiation, utilizing L-Proline as a biodegradable organocatalyst.

Reagents:

  • Phenacyl Azide derivatives (1.0 equiv)

  • L-Proline (1.2 equiv) (Acts as both reactant and catalyst in the cascade)

  • Solvent: Ethanol or PEG-400 (Polyethylene Glycol)

Procedure:

  • Preparation: In a microwave-safe vial (10 mL), mix Phenacyl Azide (1.0 mmol) and L-Proline (1.2 mmol).

  • Solvent Addition: Add 2 mL of Ethanol (or PEG-400 for higher temperature stability). Cap the vial.

  • Irradiation: Irradiate at 100°C (Power: 150 W) for 20 minutes.

    • Note: Conventional heating would require 12+ hours of reflux.

  • Oxidation (Optional for 5-one): If the specific 5-one ketone is required (rather than the dihydro-imidazole), add IBX (2-iodoxybenzoic acid) (1.1 equiv) to the same pot and stir at RT for 1 hour. IBX is a benign oxidant compared to Cr(VI) reagents.

  • Isolation: Pour into ice water. Filter the precipitate.[2][3][4] Wash with cold water/ethanol.

Why it works: The reaction involves a [3+2] cycloaddition between the azide and the enamine formed in situ from proline, followed by nitrogen extrusion and ring rearrangement.

Protocol C: Catalyst-Free Annulation of Acylethynylpyrroles

Target: Complex fused systems without metal catalysts.

Based on recent "click-like" chemistry, this method exploits the high reactivity of acylethynylpyrroles with cyclic imines (1-pyrrolines) to form the fused ring system at room temperature.

Reagents:

  • Acylethynylpyrrole (1.0 equiv)

  • 1-Pyrroline (1.0 equiv) (generated in situ or added)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Procedure:

  • Mixing: Dissolve Acylethynylpyrrole (0.5 mmol) in 2 mL of MeOH.

  • Addition: Add 1-Pyrroline (0.5 mmol) dropwise.

  • Incubation: Stir at Room Temperature for 24–48 hours.

    • Visual Cue: Reaction often proceeds with a color change (yellow to orange/red).

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc.

    • Yield: Up to 93%.

    • Atom Economy: 100% (Addition reaction).

Part 3: Comparative Analysis & Visualization

Table 1: Green Metrics Comparison
MetricProtocol A (Aqueous)Protocol B (Microwave)Protocol C (Catalyst-Free)Traditional Method (Ref)
Solvent Water/EthanolEthanol/PEG-400MethanolToluene/DCM
Catalyst None (Auto-catalyzed)L-Proline (Organo)NoneLewis Acids (

, etc.)
Temp/Time 80°C / 6h100°C / 20 min25°C / 24h110°C / 12-24h
Atom Economy High (-EtOH, -H2O)Medium (-N2)100% (Perfect)Low (Reagent waste)
Scalability High (kg scale) Medium (g scale)Low (mg scale)High
Mechanistic Pathway: Dimiracetam Synthesis (Protocol A)

G Start Glycinamide + Ethyl 4-oxobutanoate Imine Imine Intermediate (Schiff Base) Start->Imine - H2O Cyclic Cyclization (Intramolecular Amidation) Imine->Cyclic Tautomerization Product Tetrahydro-5H-pyrrolo [1,2-a]imidazole-2,5-dione Cyclic->Product - EtOH Waste By-products: Ethanol + H2O Cyclic->Waste

Caption: One-pot condensation pathway for Protocol A, highlighting the release of benign by-products (Water/Ethanol).

Mechanistic Pathway: Organocatalytic Cascade (Protocol B)

G Reagents Phenacyl Azide + L-Proline Enamine Enamine Intermediate Reagents->Enamine Condensation Cycloadd [3+2] Cycloaddition Enamine->Cycloadd Microwave (MW) Rearrange Ring Contraction & N2 Extrusion Cycloadd->Rearrange - N2 (Gas) Product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Rearrange->Product Aromatization

Caption: Microwave-assisted cascade showing the transformation of L-Proline and Azides into the fused scaffold.

Part 4: References

  • Sytin, A. G., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Link

  • Zhang, M., et al. (2019). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity. Link

  • Trofimov, B. A., et al. (2022).[1] Catalyst-Free Annulation of Acylethynylpyrroles with 1-Pyrrolines: A Straightforward Access to Tetrahydrodipyrrolo[1,2-a:1′,2′-c]imidazoles. The Journal of Organic Chemistry. Link

  • Hazeri, N., et al. (2011).[5] Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry. Link

  • Chawla, A., & Kapoor, V. K. (2025). Microwave Assisted One Pot Synthesis... of imidazole derivatives. Der Pharma Chemica. Link

Sources

Application and Protocol Guide: Strategic Functionalization of the 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold at the C-6 Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5H-pyrrolo[1,2-a]imidazol-5-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, bicyclic structure provides a unique three-dimensional framework for the presentation of pharmacophoric elements. Functionalization of this core at specific positions is crucial for the development of novel therapeutic agents and for structure-activity relationship (SAR) studies. This document provides a detailed guide to the strategic functionalization of the 5H-pyrrolo[1,2-a]imidazol-5-one scaffold, with a specific focus on the C-6 position. While direct, established protocols for C-6 functionalization are not extensively reported in the current literature, this guide presents plausible and scientifically grounded methodologies derived from the reactivity of analogous heterocyclic systems. We will explore two primary strategies: direct C-H activation and a halogenation-cross-coupling sequence. For each approach, we provide a theoretical framework, detailed experimental protocols, and the underlying scientific rationale.

Introduction: The 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold and the Importance of C-6 Functionalization

The 5H-pyrrolo[1,2-a]imidazol-5-one system represents a unique fusion of a pyrrole and an imidazole ring, resulting in an electron-deficient aromatic system. The carbonyl group at the 5-position further influences the electronic properties of the bicyclic core. The C-6 position is part of the five-membered pyrrole ring and its functionalization allows for the introduction of a wide range of substituents, thereby enabling the modulation of the molecule's steric and electronic properties. This can have a profound impact on its biological activity, selectivity, and pharmacokinetic profile.

The synthesis of the parent 5H-pyrrolo[1,2-a]imidazol-5-one has been reported via the pyrolysis of Meldrum's acid derivatives[1]. However, the subsequent functionalization of this scaffold, particularly at the C-6 position, remains an area of active exploration. This guide aims to bridge this gap by proposing robust synthetic strategies.

Strategic Approaches to C-6 Functionalization

Based on established principles of heterocyclic chemistry and modern synthetic methodologies, two primary strategies are proposed for the functionalization of the C-6 position of 5H-pyrrolo[1,2-a]imidazol-5-one:

  • Strategy A: Direct C-H Functionalization. This approach leverages transition-metal catalysis to directly convert the C-H bond at the 6-position into a C-C or C-X bond.

  • Strategy B: Halogenation Followed by Cross-Coupling. This classic two-step sequence involves the initial introduction of a halogen atom at the C-6 position, which then serves as a handle for subsequent metal-catalyzed cross-coupling reactions.

The choice between these strategies will depend on the desired substituent, the availability of starting materials, and the tolerance of other functional groups on the molecule.

Strategy A: Direct C-H Functionalization via Palladium Catalysis

Scientific Rationale:

Palladium-catalyzed direct C-H activation has emerged as a powerful tool for the efficient and atom-economical functionalization of heterocycles[1][2][3]. For pyrrole and related electron-rich five-membered heterocycles, electrophilic palladation is a plausible mechanism. The C-6 position of 5H-pyrrolo[1,2-a]imidazol-5-one is anticipated to be susceptible to such a reaction, analogous to the C-2 position of pyrroles. The reaction would proceed through a concerted metalation-deprotonation (CMD) pathway or via an electrophilic aromatic substitution-like mechanism.

Proposed Reaction Scheme:

G cluster_conditions Reaction Conditions Pyrroloimidazolone 5H-Pyrrolo[1,2-a]imidazol-5-one Product 6-Aryl-5H-pyrrolo[1,2-a]imidazol-5-one Pyrroloimidazolone->Product Pd(OAc)₂, Ligand, Base, Solvent, Δ ArylHalide Ar-X (X = I, Br) ArylHalide->Product Catalyst Pd(OAc)₂ Ligand e.g., P(o-tol)₃, SPhos Base e.g., K₂CO₃, Cs₂CO₃ Solvent e.g., Toluene, Dioxane G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cross-Coupling Pyrroloimidazolone 5H-Pyrrolo[1,2-a]imidazol-5-one HaloPyrroloimidazolone 6-Halo-5H-pyrrolo[1,2-a]imidazol-5-one (X = Br, I) Pyrroloimidazolone->HaloPyrroloimidazolone NBS or NIS, Solvent CouplingPartner R-B(OH)₂ or R-Sn(Bu)₃ Product 6-Substituted-5H-pyrrolo[1,2-a]imidazol-5-one CouplingPartner->Product HaloPyrroloimidazolone_ref->Product Pd Catalyst, Ligand, Base, Solvent, Δ

Sources

Application Notes and Protocols: The 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, comprising a large family of enzymes that regulate the majority of cellular processes, are frequently dysregulated in these conditions. The 5H-pyrrolo[1,2-a]imidazol-5-one core represents a compelling, yet underexplored, scaffold for the development of novel kinase inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, making it an ideal starting point for structure-based drug design. This scaffold is a derivative of the broader pyrrolo[1,2-a]imidazole family, which has already shown promise in targeting several important kinases. For instance, derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses[1]. Furthermore, related fused imidazole systems, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, have been successfully developed as inhibitors of Phosphoinositide 3-kinases (PI3K), a family of enzymes central to cell growth, proliferation, and survival[2][3]. These precedents strongly suggest that the 5H-pyrrolo[1,2-a]imidazol-5-one scaffold can serve as a valuable template for the generation of new, highly selective kinase inhibitors.

This document provides a comprehensive guide for researchers interested in exploring the potential of the 5H-pyrrolo[1,2-a]imidazol-5-one scaffold. We will detail synthetic strategies, provide robust protocols for in vitro and cell-based kinase inhibition assays, and discuss key considerations for developing structure-activity relationships (SAR).

Synthetic Strategies: Building the 5H-Pyrrolo[1,2-a]imidazol-5-one Core and its Analogs

The synthesis of the 5H-pyrrolo[1,2-a]imidazol-5-one scaffold can be approached through several strategic routes, building upon established methods for related pyrrolo[1,2-a]imidazoles[4]. A generalized and adaptable synthetic scheme is presented below. The rationale behind this approach is a convergent synthesis that allows for the late-stage introduction of diversity elements, which is crucial for building a compound library for SAR studies.

A plausible synthetic approach involves the cyclocondensation of a suitably substituted 2-aminoimidazole with a γ-keto acid or ester derivative. The choice of starting materials allows for the introduction of substituents at various positions of the final scaffold.

Generalized Synthetic Protocol:

  • Synthesis of Substituted 2-Aminoimidazoles:

    • Begin with the synthesis of a substituted 2-aminoimidazole. This can be achieved through various established methods, such as the reaction of an α-haloketone with guanidine. The choice of the α-haloketone will determine the substitution pattern on the imidazole ring.

  • Cyclocondensation Reaction:

    • React the substituted 2-aminoimidazole with a γ-keto acid, for example, levulinic acid or a derivative thereof.

    • The reaction is typically carried out in a high-boiling point solvent such as toluene or xylene, with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate the initial imine formation and subsequent intramolecular cyclization.

    • The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.

  • Oxidation to the 5-one:

    • The resulting dihydropyrrolo[1,2-a]imidazolone can be oxidized to the desired 5H-pyrrolo[1,2-a]imidazol-5-one using a mild oxidizing agent such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Functionalization and Derivatization:

    • Further diversification can be achieved through functionalization of the core scaffold. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed if a halogen substituent is incorporated into the starting materials. This allows for the introduction of a wide range of aryl and heteroaryl groups, which are often key for achieving high potency and selectivity in kinase inhibitors.

The causality behind these experimental choices lies in the step-wise construction of complexity and the ability to introduce chemical diversity at strategic points. Starting with pre-functionalized building blocks allows for the systematic exploration of chemical space around the core scaffold.

Experimental Protocols for Kinase Inhibition Profiling

Once a library of 5H-pyrrolo[1,2-a]imidazol-5-one derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of kinases. A tiered screening approach is often the most efficient.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This initial screen is designed to identify direct inhibitors of the target kinase's enzymatic activity. A common and robust method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The assay quantifies the amount of ATP consumed by the kinase. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescence signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the recombinant kinase of interest in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a solution of the kinase-specific substrate peptide and ATP in kinase buffer. The ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare serial dilutions of the test compounds (5H-pyrrolo[1,2-a]imidazol-5-one derivatives) in DMSO, and then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, a known inhibitor for positive control) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Kinase Inhibition Assay (Target Engagement Assay)

A positive hit from the biochemical assay should be validated in a cellular context to confirm its ability to inhibit the target kinase within a living cell. This also provides an initial assessment of cell permeability. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Principle: An effective inhibitor will enter the cell and inhibit the target kinase, leading to a decrease in the phosphorylation of its substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line known to have an active signaling pathway involving the target kinase.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a predetermined amount of time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Substrate Phosphorylation (Western Blot or ELISA):

    • Western Blot:

      • Normalize the protein concentrations of the lysates and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

      • Use an antibody against the total amount of the substrate protein as a loading control.

      • Detect the signals using a chemiluminescent substrate and an imaging system.

    • ELISA:

      • Use a sandwich ELISA kit specific for the phosphorylated substrate. This method is often higher-throughput than Western blotting.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or the ELISA signal.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Structure-Activity Relationship (SAR) Development: A Roadmap to Potency and Selectivity

The initial screening will likely yield one or more "hit" compounds with modest activity. The next phase is to systematically modify the structure of these hits to improve their potency and selectivity. This iterative process of design, synthesis, and testing is known as developing the structure-activity relationship (SAR).

Key Considerations for SAR on the 5H-Pyrrolo[1,2-a]imidazol-5-one Scaffold:

  • Substitution at the Aryl Moiety: If an aryl group is present on the scaffold, explore a variety of substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at the ortho, meta, and para positions. These modifications can influence potency by forming additional interactions with the kinase active site and can also impact pharmacokinetic properties.

  • Modification of the Pyrrole Ring: Explore the effect of substituents on the pyrrole portion of the scaffold. Small alkyl groups or other functional groups can probe for additional binding pockets.

  • Exploration of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be key interaction points. Modifications that alter the basicity or steric bulk around these nitrogens can have a significant impact on activity.

Data Presentation for SAR Analysis:

A well-structured table is essential for tracking and interpreting SAR data.

Compound IDR1R2R3Kinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
Lead-01 HHPhenyl5,20010,5002.0
Analog-02 HH4-Fluorophenyl8509,20010.8
Analog-03 HH4-Chlorophenyl45012,00026.7
Analog-04 MethylH4-Chlorophenyl2,10015,0007.1
Analog-05 HBromo4-Chlorophenyl1505,00033.3

This systematic approach allows researchers to identify which structural modifications lead to improved potency and selectivity, guiding the design of the next generation of compounds.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental strategy, the following diagrams are provided.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and a common target for cancer therapeutics.[5][6][7][8][9]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor 5H-Pyrrolo[1,2-a]imidazol-5-one Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow illustrates the logical progression from compound synthesis to lead optimization.

experimental_workflow cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Secondary Screening & SAR cluster_3 Lead Validation Synthesis Synthesis of 5H-Pyrrolo[1,2-a]imidazol-5-one Library BiochemicalAssay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->BiochemicalAssay IC50_determination IC50 Determination BiochemicalAssay->IC50_determination CellBasedAssay Cell-Based Assay (Target Engagement) IC50_determination->CellBasedAssay Active Hits SAR_Development SAR Analysis & Lead Optimization CellBasedAssay->SAR_Development SAR_Development->Synthesis Iterative Design InVivo In Vivo Efficacy Studies SAR_Development->InVivo Optimized Lead

Caption: A typical workflow for the discovery of kinase inhibitors.

Logical Flow of SAR Exploration

This diagram illustrates the decision-making process during the lead optimization phase.

SAR_Logic Start Start ModifyR1 Modify R1 Substituent Synthesize Analogs Start:f1->ModifyR1 TestR1 {Test Analogs | Potency Improved?} ModifyR1->TestR1 TestR1->ModifyR1 No ModifyR2 Modify R2 Substituent Synthesize Analogs TestR1->ModifyR2 Yes TestR2 {Test Analogs | Selectivity Improved?} ModifyR2->TestR2 TestR2->ModifyR1 No Lead Lead Candidate TestR2->Lead Yes

Caption: The iterative cycle of structure-activity relationship development.

Conclusion

The 5H-pyrrolo[1,2-a]imidazol-5-one scaffold presents a promising starting point for the development of novel kinase inhibitors. Its structural rigidity and the potential for multi-point diversification offer a solid foundation for generating potent and selective drug candidates. By leveraging established synthetic methodologies and employing a systematic screening cascade, researchers can efficiently explore the potential of this scaffold. The protocols and strategies outlined in this document provide a comprehensive framework to guide these efforts, from initial synthesis to lead optimization. The successful development of inhibitors based on this scaffold could lead to new therapeutic options for a range of diseases driven by aberrant kinase signaling.

References

Sources

Troubleshooting & Optimization

controlling regioselectivity in the synthesis of fused pyrroloimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in Fused Pyrrolo[1,2-a]imidazole Synthesis Role: Senior Application Scientist Status: Operational

Introduction: The Regioselectivity Paradox

Welcome to the technical support center for fused pyrroloimidazole synthesis. As researchers, you know that the pyrrolo[1,2-a]imidazole scaffold is a privileged core in marine alkaloids (e.g., palau’amine) and bioactive agents. However, its synthesis is often plagued by a "Regioselectivity Paradox": the very electronic features that make this scaffold reactive also make it prone to forming intractable mixtures of regioisomers (e.g., endo/exo adducts or C5/C7 functionalization isomers).

This guide abandons generic advice. We focus on causality-driven troubleshooting for the three most common synthetic bottlenecks: 1,3-dipolar cycloadditions, condensation cascades, and late-stage C-H activation.

Module 1: The 1,3-Dipolar Cycloaddition Interface

Core Issue: "I am observing poor endo/exo selectivity or inverted regiochemistry during the cycloaddition of imidazolium ylides."

Technical Analysis

The construction of the pyrrolo[1,2-a]imidazole core often proceeds via the generation of an azomethine ylide from a dihydroimidazolium salt, followed by a [3+2] cycloaddition with a dipolarophile. Regiocontrol here is dictated by Frontier Molecular Orbital (FMO) interactions.

  • The Trap: Thermal conditions often yield thermodynamic mixtures.

  • The Fix: Leveraging metal-ligand interactions to override thermodynamic bias.

Troubleshooting Protocol

Q1: My cycloaddition yields a 1:1 mixture of regioisomers. How do I force a single isomer?

  • Diagnosis: You are likely relying on purely thermal control, where the HOMO(dipole)-LUMO(dipolarophile) energy gap is insufficient to discriminate between transition states.

  • Solution: Switch to a Metal-Templated Cycloaddition .

    • Protocol: Add Ag(I) or Cu(I) salts (10-20 mol%). The metal coordinates to the imidazoline nitrogen and the dipolarophile (if it has a carbonyl), locking the geometry.

    • Mechanism: The metal lowers the LUMO energy of the dipolarophile and imposes steric constraints that disfavor the exo transition state.

Q2: The reaction works for acrylates but fails or polymerizes with nitroalkenes.

  • Diagnosis: Mismatched electronic demand. Nitroalkenes are super-electrophiles. If your ylide is electron-rich (e.g., bearing alkyl groups), the reaction becomes too exothermic/chaotic (Inverse Electron Demand).

  • Solution: Modulate the dipole.

    • Step 1: Use a Lewis Acid (e.g., Zn(OTf)₂) instead of a base to generate the ylide if using an azomethine imine precursor.

    • Step 2: Lower temperature to -78°C and warm slowly.

Data: Solvent Effects on Regioselectivity (rr)

Effect of solvent polarity on the reaction of imidazolium ylides with methyl acrylate.

SolventDielectric Constant (

)
Yield (%)Regioisomer Ratio (Major:Minor)Note
Toluene 2.386560:40Non-polar favors loose TS (poor selectivity)
THF 7.587885:15Moderate coordination stabilizes dipoles
Acetonitrile 37.582>95:5 Polar aprotic stabilizes charge-separated TS
MeOH 32.74550:50Protic solvents quench the ylide via H-bonding

Key Insight: Use Acetonitrile for maximum regioselectivity in base-mediated cycloadditions.

Module 2: Aza-Ene & Condensation Cascades

Core Issue: "My multicomponent reaction (MCR) is stalling or producing open-chain intermediates instead of the fused bicycle."

Technical Analysis

An alternative to cycloaddition is the reaction of heterocyclic ketene aminals (HKAs) with electron-deficient alkynes or alkenes. This relies on an aza-ene addition followed by cyclization.[1]

Troubleshooting Protocol

Q3: I see the intermediate via TLC, but it won't cyclize to the pyrroloimidazole.

  • Diagnosis: The "Rotational Barrier" problem. The intermediate has formed a stable H-bond that prevents the conformational change required for ring closure.

  • Solution: Thermal Shock or Acid Catalysis.

    • Action: Add 5 mol% Acetic Acid (AcOH). This protonates the carbonyl oxygen of the intermediate, breaking the intramolecular H-bond and accelerating cyclization.

Q4: How do I control regioselectivity when using non-symmetrical HKAs?

  • Diagnosis: Competition between N1 and N3 nucleophilicity.

  • Solution: Steric Steering.

    • Guidance: If one nitrogen has a bulky protecting group (e.g., Boc, Benzyl), the aza-ene attack will occur exclusively at the unhindered nitrogen. Do not rely on electronic differentiation alone; sterics dominate this pathway.

Module 3: Late-Stage C-H Functionalization

Core Issue: "Pd-catalyzed arylation is occurring at C3 when I want it at C1 (or vice versa)."

Technical Analysis

Pyrrolo[1,2-a]imidazoles have multiple C-H activation sites.

  • C1/C3 (Pyrrole ring): Electron-rich, prone to electrophilic palladation.

  • C5/C6 (Imidazole ring): Less reactive unless directed.

Troubleshooting Protocol

Q5: I want selective C1-arylation, but I'm getting C3 or mixtures.

  • Diagnosis: C3 is often the most nucleophilic site (highest HOMO coefficient).

  • Solution: Blocking or Directing Groups.

    • Method A (Blocking): Install a temporary chloride or bromide at C3 (using NBS). Perform C1 arylation, then debrominate.

    • Method B (Directing): Use a C2-ester or ketone. The carbonyl oxygen directs the Pd catalyst to the adjacent C1 or C3 position.

    • Reaction Conditions: Use Pd(OAc)₂ without phosphine ligands in DMA (Dimethylacetamide). Phosphine-free conditions often favor the "concerted metallation-deprotonation" (CMD) mechanism which is more sensitive to steric directing effects.

Visualization: Regioselectivity Decision Matrix

RegioselectivityControl Start Start: Fused Pyrroloimidazole Synthesis RouteSelect Select Primary Strategy Start->RouteSelect Cycloadd 1,3-Dipolar Cycloaddition (Ylide Route) RouteSelect->Cycloadd Condense Aza-Ene / Condensation (Ketene Aminal Route) RouteSelect->Condense Issue1 Issue: Poor Endo/Exo Selectivity Cycloadd->Issue1 Issue2 Issue: Wrong Regioisomer (Head-to-Tail) Cycloadd->Issue2 Issue3 Issue: Intermediate Stalling Condense->Issue3 Sol1 Action: Add Ag(I)/Cu(I) Catalyst Switch Solvent to MeCN Issue1->Sol1 CHAct Post-Synthetic Functionalization (C-H Activation) Sol1->CHAct Next Step Sol2 Action: Increase Steric Bulk on Dipolarophile Use Lewis Acid (Zn/Mg) Issue2->Sol2 Sol2->CHAct Sol3 Action: Add AcOH (5 mol%) Increase Temp >80°C Issue3->Sol3 Sol3->CHAct Issue4 Issue: C1 vs C3 Selectivity CHAct->Issue4 Sol4 Action: Use Blocking Group (C3-Br) or Directing Group (C2-COR) Issue4->Sol4

Caption: Decision matrix for troubleshooting regioselectivity in pyrroloimidazole synthesis, moving from core construction to functionalization.

Standard Operating Procedures (SOPs)

Protocol A: Regioselective 1,3-Dipolar Cycloaddition (Ag-Catalyzed)

Applicable for: Fusing pyrrole rings to imidazolines with high endo-selectivity.

  • Preparation: Dissolve the imidazolium salt (1.0 equiv) and dipolarophile (e.g., methyl acrylate, 1.2 equiv) in anhydrous Acetonitrile (0.1 M).

  • Catalyst Addition: Add AgOAc (10 mol%) and Triethylamine (1.2 equiv) sequentially.

    • Critical Note: The solution should turn slightly cloudy as the silver coordinates.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC.[2]

    • Checkpoint: If reaction is slow, do not heat immediately. Add another 5 mol% of catalyst. Heating often degrades the diastereoselectivity.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via flash chromatography (EtOAc/Hexane).

Protocol B: C3-Blocked C1-Arylation

Applicable for: Forcing arylation to the "difficult" C1 position.

  • Blocking: Treat pyrrolo[1,2-a]imidazole with NBS (1.05 equiv) in DMF at 0°C for 1h. Isolate the C3-bromo derivative.

  • Arylation: Combine C3-bromo substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%) , and KOAc (2.0 equiv) in DMA.

  • Heating: Heat to 120°C for 12h under Argon.

  • Debromination: Hydrogenate the product (H₂, Pd/C) in MeOH to yield the clean C1-arylated product.

References

  • Lory, P. M. J., et al. (2011). Cycloaddition of homochiral dihydroimidazoles: a 1,3-dipolar cycloaddition route to optically active pyrrolo[1,2-a]imidazoles. Organic & Biomolecular Chemistry.

  • Ghandi, M., et al. (2013). Regioselective synthesis of pyrrolo[1,2-a]imidazoles via 1,3-dipolar cycloaddition. Tetrahedron Letters. (General mechanism reference).
  • Shaabani, A., et al. (2019). The Groebke-Blackburn-Bienaymé reaction in its maturity. Beilstein Journal of Organic Chemistry.

  • Cao, H., et al. (2014). Pd-Catalyzed Direct C–H Arylation of Pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry.

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of Pyrazoles (Analogous Aza-ene Mechanism). Journal of Organic Chemistry.

Sources

Technical Support Center: Minimizing By-products in the Condensation Reaction of Pyrrolo[1,2-a]imidazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[1,2-a]imidazol-5-one. As a valued heterocyclic scaffold in medicinal chemistry, achieving high purity and yield is paramount. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted by-products during the condensation reaction. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind each experimental choice.

I. Understanding the Core Reaction and a Key By-product

The synthesis of the pyrrolo[1,2-a]imidazol-5-one core often involves an intramolecular condensation reaction. However, a common and often frustrating side reaction is the formation of pyrrole-based by-products. This typically occurs through a moisture-mediated ring opening of the imidazole precursor, followed by hydrolysis of an enamine intermediate.[1][2]

II. Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section directly addresses specific issues you may encounter during the synthesis of pyrrolo[1,2-a]imidazol-5-one. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.

Problem 1: Significant Formation of a Pyrrole By-product

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to a pyrrole derivative alongside the desired product.

  • The isolated yield of pyrrolo[1,2-a]imidazol-5-one is lower than expected, with a substantial amount of a less polar, nitrogen-containing impurity.

Root Cause Analysis:

The formation of a pyrrole by-product is often initiated by the presence of water in the reaction medium. The proposed mechanism involves the hydration of an intermediate, leading to the opening of the imidazole ring.[1][2]

Visualizing the Competing Pathways:

Here is a simplified representation of the desired intramolecular condensation versus the undesired by-product formation:

G cluster_main Desired Pathway: Intramolecular Condensation cluster_side Undesired Pathway: Pyrrole By-product Formation Start Imidazole Precursor Intermediate_A Activated Intermediate Start->Intermediate_A Activation Product Pyrrolo[1,2-a]imidazol-5-one Intermediate_A->Product Intramolecular Cyclization Intermediate_A_Side Activated Intermediate Ring_Opened Ring-Opened Intermediate (via H2O attack) Intermediate_A_Side->Ring_Opened Moisture-Mediated Ring Opening Byproduct Pyrrole By-product Ring_Opened->Byproduct Enamine Hydrolysis

Caption: Competing reaction pathways in the synthesis of pyrrolo[1,2-a]imidazol-5-one.

Mitigation Strategies:

Parameter Recommendation Scientific Rationale
Solvent Use anhydrous solvents (e.g., freshly distilled THF, acetonitrile, or toluene). Consider using a Dean-Stark apparatus for reactions at elevated temperatures to azeotropically remove water.Minimizes the availability of water, thereby suppressing the moisture-mediated ring-opening pathway.[1][2]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the introduction of atmospheric moisture into the reaction mixture.
Reagents Ensure all starting materials and reagents are thoroughly dried before use.Residual moisture in reagents can be a significant source of water contamination.
Temperature Optimize the reaction temperature. While higher temperatures can accelerate the desired reaction, they can also promote side reactions. Start with milder conditions and gradually increase the temperature.Temperature can influence the relative rates of the desired condensation and the undesired hydrolysis.[3]
Catalyst Consider the use of a mild Brønsted or Lewis acid catalyst. Acetic acid or benzoic acid can facilitate the intramolecular cyclization without promoting significant decomposition.[4]Catalysts can selectively lower the activation energy of the desired intramolecular condensation pathway.

Experimental Protocol: Running the Reaction Under Anhydrous Conditions

  • Apparatus Setup: Assemble the reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. Ensure all solid reagents are dried in a vacuum oven prior to use.

  • Reaction Execution: Add the reagents to the reaction flask under a positive pressure of inert gas. Maintain the inert atmosphere throughout the course of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged heating that could lead to by-product formation.

III. Frequently Asked Questions (FAQs)

Q1: I've followed all the anhydrous protocols, but I still see some pyrrole by-product. What else can I do?

A1: Even with the best practices, trace amounts of water can be difficult to eliminate. Consider the following:

  • Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual moisture.

  • Substrate Purity: Ensure the purity of your starting imidazole precursor. Impurities could potentially introduce water or catalyze side reactions.

Q2: Are there any other common by-products I should be aware of?

A2: Besides pyrrole derivatives, other potential by-products can include:

  • Unreacted Starting Material: Incomplete conversion can be an issue. Consider optimizing reaction time and temperature.

  • Polymeric Material: At higher temperatures or with prolonged reaction times, polymerization of starting materials or intermediates can occur.

  • Isomers: Depending on the substitution pattern of your precursor, the formation of regioisomers may be possible. Careful analysis of your product mixture is crucial.

Q3: What is the best way to purify my pyrrolo[1,2-a]imidazol-5-one from the pyrrole by-product?

A3:

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the more polar pyrrolo[1,2-a]imidazol-5-one from the less polar pyrrole by-product.[5][6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, ethyl acetate, or mixtures of these with hexanes.

Visualizing the Purification Workflow:

G Crude Crude Reaction Mixture (Product + By-products) Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions Analysis TLC/LC-MS Analysis of Fractions Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Solvent_Removal Solvent Removal Combine->Solvent_Removal Pure_Product Pure Pyrrolo[1,2-a]imidazol-5-one Solvent_Removal->Pure_Product Recrystallization Recrystallization (Optional) Pure_Product->Recrystallization Final_Product Highly Pure Product Recrystallization->Final_Product

Caption: A typical purification workflow for isolating pyrrolo[1,2-a]imidazol-5-one.

Q4: Can the choice of base in the preceding step affect by-product formation in the condensation?

A4: Absolutely. If a strong, non-volatile base is used to generate the imidazole precursor and is not completely removed, it can influence the condensation step. Residual strong base could potentially catalyze undesired side reactions. It is crucial to ensure proper work-up and purification of the precursor before proceeding to the condensation.

IV. References

  • Al-Tel, T. H. (2011). Microwave-Assisted Tandem Transformation on an Ionic-Liquid Support: Efficient Synthesis of Pyrrolo/Pyridobenzimidazolones and Isoindolinone- Fused Benzimidazoles. Chemistry – An Asian Journal, 6(9), 2495-2501*. [Link]

  • Borah, P., et al. (2021). A Pyrrole Formation During the Synthesis of Novel Pyrrolo[1,2‐a]Imidazole via Cycloaddition Reaction of Imidazolium Salts With Electron Deficient Acetylenes. ChemistrySelect, 6(4), 609-613*. [Link]

  • Chen, X., et al. (2014). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances, 4(18), 9143-9146*. [Link]

  • Gribble, G. W. (2010). Chapter 5 - Pyrroles and their Benzo Derivatives: Synthesis. In Comprehensive Organic Chemistry II (Second Edition), (Vol. 4, pp. 235-314). Elsevier. [Link]

  • Hazeri, N., et al. (2011). Synthesis of 5H-pyrrolo[1,2-c]imidazoles by Intramolecular Wittig Reaction. Letters in Organic Chemistry, 8(1), 45-47*. [Link]

  • Kiss, R., et al. (2022). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Molecules, 27(17), 5671*. [Link]

  • Saliyeva, L. M., et al. (2022). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680*. [Link]

Sources

Technical Support Center: Scale-Up Optimization for 5H-Pyrrolo[1,2-a]imidazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Process Development Scientist Subject: Process Safety, Yield Optimization, and Impurity Control during Scale-Up (100g to 5kg)

Executive Summary: The Scale-Up Challenge

The transition of 5H-pyrrolo[1,2-a]imidazol-5-one from bench to pilot plant is notoriously difficult due to the convergence of three process hazards:

  • High-Energy Cyclization: The formation of the bicyclic core often involves exothermic condensation or high-temperature decarboxylation (e.g., via Meldrum's acid adducts).[1]

  • Gas Evolution: Common synthetic routes release stoichiometric quantities of

    
     or volatile solvents (acetone) during the ring-closure step, creating severe pressurization and foaming risks in batch reactors.[1]
    
  • Solubility Profile: The planar, polar nature of the fused system leads to "oiling out" during crystallization and poor partitioning in standard aqueous workups.[1]

This guide replaces generic advice with specific, chemically grounded protocols for stabilizing this process.

Module 1: Reaction Engineering & Safety
The Critical Step: Cyclocondensation & Gas Management

Context: The most scalable route typically involves the condensation of imidazole-2-carbaldehyde with an active methylene source (e.g., Meldrum's acid or malonates), followed by thermal cyclization/decarboxylation.[1]

The Problem: On a 10g scale, gas evolution is manageable. On a 1kg scale, the rapid release of


 and acetone vapor during the thermal ramp (100°C–150°C) causes "swell," leading to reactor fouling or rupture disks bursting.[1]

Protocol A: Semi-Batch Dosing Strategy (Recommended for <1kg) Instead of a "dump and heat" approach, use a Reverse Addition protocol to control gas evolution.[1]

  • Charge the reactor with the high-boiling solvent (e.g., Diphenyl ether or Sulfolane) and heat to the reaction temperature (

    
    ).
    
  • Slurry the intermediate (condensation adduct) in a carrier solvent.[1]

  • Dose the slurry into the hot reactor via a diaphragm pump.

    • Why: This ensures the instantaneous concentration of the reacting species is low.[1] Gas is evolved at the rate of addition, not the rate of reaction kinetics.[1]

Protocol B: Continuous Flow Processing (Recommended for >1kg) For larger scales, batch processing is unsafe due to heat accumulation.[1]

  • Setup: Use a Plug Flow Reactor (PFR) constructed of Hastelloy or Stainless Steel.[1]

  • Parameters:

    • Residence Time: 2–5 minutes.

    • Temperature: 180°C–220°C (Superheated zone).[1]

    • Back Pressure: 250 psi (to keep solvents liquid and manage

      
       expansion downstream).[1]
      
  • Benefit: The small reactor volume minimizes the inventory of hazardous energetic intermediates.[1]

Module 2: Troubleshooting Guide (Q&A)
Category: Reaction Kinetics & Yield

Q1: My reaction stalls at 80% conversion, and pushing the temperature higher only increases tar formation. What is happening? Diagnosis: Product Inhibition / Thermal Degradation.[1] The 5H-pyrrolo[1,2-a]imidazol-5-one core is electron-deficient and prone to polymerization at high concentrations.[1] Corrective Action:

  • Check Stoichiometry: Ensure your electrophile (e.g., Meldrum's acid) is in slight excess (1.1 eq), but not more.[1] Excess reagent decomposes into reactive ketenes that polymerize the product.[1]

  • Add a Scavenger: If using metal catalysis (e.g., Cu/Pd for intramolecular couplings), residual metal can catalyze oligomerization.[1] Add QuadraPure™ TU or similar thiourea scavengers before the high-heat step if possible, or immediately post-reaction.[1]

Q2: I see a dark impurity co-eluting with my product. NMR shows broad aromatic signals. Diagnosis: Oxidative Dimerization.[1] The C-6 position (alpha to the ketone) is acidic and susceptible to oxidation or radical coupling in the presence of air at high temperatures.[1] Corrective Action:

  • Sparging is Insufficient: On scale, simple nitrogen bubbling doesn't remove dissolved oxygen deep in the vortex.[1]

  • Protocol: Perform three cycles of Vacuum/Nitrogen purge prior to heating.[1] Maintain a positive pressure of

    
     (0.2 bar) throughout the reaction.
    
Category: Work-up & Isolation [1]

Q3: During aqueous workup, I get a stable emulsion that won't separate for hours. Diagnosis: Amphoteric Surfactant Effect. The imidazole nitrogen (basic) and the lactam/ketone (polar) create a "zwitterionic-like" character at neutral pH, stabilizing the oil-water interface.[1] Corrective Action:

  • pH Swing: Do not wash at neutral pH.

    • Option A (Acidic Wash): Wash with 1M HCl (protonates the imidazole, pulls it into water—useful if removing non-basic impurities).[1]

    • Option B (High Ionic Strength): If the product is in the organic layer, wash with 20% w/w NaCl (brine) doped with 5% Methanol.[1] The methanol breaks the surface tension, while the brine forces phase separation.[1]

Q4: My product "oils out" during crystallization instead of precipitating. Diagnosis: Metastable Zone Width (MSZW) Violation. You are cooling too fast or the impurity profile is depressing the melting point.[1] Corrective Action:

  • Seeding Protocol:

    • Cool the solution to the Cloud Point (approx. 5°C above saturation).

    • Add 0.5 wt% seed crystals (milled, not crude).

    • Hold at this temperature for 2 hours (Ageing). This allows the seed surface to equilibrate.[1]

    • Cool Slow: Ramp down at 0.2°C/min. Rapid cooling (>1°C/min) traps solvent and impurities, causing the oil.[1]

Module 3: Visualizing the Process Logic
Workflow: Scale-Up Decision Matrix

This diagram illustrates the critical decision points based on thermal data and scale.

ScaleUpLogic Start Scale-Up Assessment (Target: >100g) DSC Run DSC/ARC Analysis (Thermal Stability) Start->DSC GasCheck Gas Evolution Detected? DSC->GasCheck Exotherm Onset < T_rxn Batch Batch Reactor (Standard Cooling) DSC->Batch Stable SemiBatch Semi-Batch (Dosing Control) GasCheck->SemiBatch Moderate Gas/Heat Flow Continuous Flow Reactor (PFR) GasCheck->Flow Violent Gas/Heat (Adiabatic Rise > 50K) Process Reaction Execution Batch->Process SemiBatch->Process Flow->Process Quench Quench/Scavenge (pH Control) Process->Quench Cryst Crystallization (Seeding @ Cloud Point) Quench->Cryst

Caption: Logic flow for selecting the reactor type based on thermal safety data (DSC/ARC). High-energy pathways default to Flow Chemistry.

Troubleshooting: Impurity Origin Map

Use this to identify the source of failure based on impurity profile.[1]

ImpurityMap Root Impurity Detected TypeA Dimer/Oligomer (Dark Tar) Root->TypeA TypeB Hydrolysis Product (Ring Open) Root->TypeB TypeC Regioisomer (Wrong N-Alkylation) Root->TypeC CauseA1 O2 Leak (Oxidation) TypeA->CauseA1 CauseA2 Hotspots (>200°C) TypeA->CauseA2 CauseB1 Wet Solvent TypeB->CauseB1 CauseB2 Acidic Workup (Prolonged) TypeB->CauseB2 CauseC1 Steric Control Failure TypeC->CauseC1

Caption: Root cause analysis for common impurities in pyrrolo[1,2-a]imidazol-5-one synthesis.

Module 4: Key Data & Specifications
ParameterSpecification (Target)Failure ModeMitigation
Residual Solvent < 5000 ppm (Class 3)Trapped in crystal latticeUse anti-solvent displacement (e.g., replace DMF with Ethanol before final filtration).[1]
Water Content < 0.5% w/wHydrolysis of lactamAzeotropic distillation with Toluene prior to crystallization.[1]
Appearance Off-white to pale yellowDark brown/BlackCarbon treatment (CUNO filtration) at 60°C.
Polymorph Form I (Thermodynamic)Form II (Kinetic/Oil)Control cooling rate (<0.2°C/min); verify seed polymorph by XRPD.[1]
References
  • Continuous Flow Scale-Up: Title: Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Source: ResearchGate (2025).[1][2] URL:[Link]

  • Synthesis of Pyrrolo-Imidazolones: Title: Synthesis of pyrrolo[1,2-c]imidazol-5-one... by pyrolysis of Meldrum's acid derivatives.[1][3] Source: Journal of the Chemical Society, Perkin Transactions (RSC).[1] URL:[Link][1]

  • Crystallization & Structure: Title: Crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[1][4] Source: IUCrData (2020).[1] URL:[Link][1]

  • Process Safety (Calorimetry): Title: Process Safety and Scale-up: Hazard screening and reaction calorimetry.[1][5] Source: H.E.L Group.[1][5] URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[1,2-a]imidazol-5-one Derivatives as Anticancer Agents and Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[1,2-a]imidazol-5-one scaffold is a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for two distinct classes of pyrrolo[1,2-a]imidazol-5-one derivatives: those developed as anticancer agents and those designed as phosphodiesterase (PDE) inhibitors. By examining the key structural modifications and their impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics based on this promising scaffold.

The Pyrrolo[1,2-a]imidazol-5-one Core: A Versatile Template for Drug Discovery

The fused bicyclic system of pyrrolo[1,2-a]imidazol-5-one offers a unique three-dimensional architecture that can be strategically functionalized to achieve selective interactions with a variety of biological targets. The inherent rigidity of the core structure, combined with the potential for diverse substitutions at multiple positions, makes it an attractive starting point for the development of potent and selective modulators of enzyme and receptor functions. This guide will dissect the SAR of two prominent applications of this scaffold, highlighting the nuanced structural requirements for achieving desired therapeutic effects.

Part 1: Pyrrolo[1,2-a]imidazol-5-one Derivatives as Anticancer Agents

The pyrrole moiety is a common feature in numerous anticancer drugs, and its incorporation into the pyrrolo[1,2-a]imidazol-5-one framework has yielded compounds with significant cytotoxic potential.[1][2] These derivatives often exert their anticancer effects through the inhibition of key cellular targets like protein kinases.

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A significant focus in the development of pyrrolo[1,2-a]imidazol-5-one-based anticancer agents has been the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[3] Overexpression or dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Insights

The general SAR for this class of compounds can be summarized as follows:

  • Substitution at the 2-position of the imidazolone ring: Aromatic or heteroaromatic substituents are crucial for activity. For instance, a 4-fluorophenyl group at this position has been shown to be favorable.[3]

  • Substitution at the 5-position of the imidazolone ring: The presence of an arylidene moiety is a common feature. Modifications on this aryl ring significantly influence potency and selectivity.

  • Electron-withdrawing vs. Electron-donating groups: The electronic nature of the substituents on the aryl rings plays a critical role. For example, in some series, electron-withdrawing groups on the fused triazole ring of related imidazole derivatives enhanced EGFR suppression.[4]

The following diagram illustrates the key pharmacophoric features for the anticancer activity of pyrrolo[1,2-a]imidazol-5-one derivatives.

SAR_Anticancer PyrroloImidazolone Pyrrolo[1,2-a]imidazol-5-one Core R1 2-Aryl/Heteroaryl (e.g., 4-Fluorophenyl) PyrroloImidazolone->R1 Crucial for Activity R2 5-Arylidene Moiety PyrroloImidazolone->R2 Common Feature R3 Substituents on Arylidene (Influence Potency & Selectivity) R2->R3 Modifications Here

Caption: Key SAR features for anticancer pyrrolo[1,2-a]imidazol-5-ones.

Comparative Performance Data

The following table summarizes the in vitro activity of representative pyrrolo[1,2-a]imidazol-5-one derivatives against various cancer cell lines and kinases.

CompoundR1 (2-position)R2 (5-position)Target KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
6 4-Fluorophenyl4-(Thiophen-2-yl)benzylideneVEGFR-267--[3]
26 4-Fluorophenyl4-(Furan-2-yl)benzylideneCDK2A660--[3]
3e ----OVCAR-41.82[2]
3e ----MALME-3M2.00[2]
3e ----SNB-752.60[2]

Note: The structures of compounds 3e are based on a related pyrrol-2-one scaffold but highlight the potential of this general class of compounds.

Part 2: Pyrrolo[1,2-a]imidazol-5-one Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammation, and neurological conditions.[5] The pyrrolo[1,2-a]imidazol-5-one scaffold has been explored for the development of potent and selective PDE inhibitors.

Mechanism of Action: Targeting cAMP-specific PDEs

A notable application of this scaffold is the inhibition of cAMP-specific PDEs, particularly cardiac cAMP phosphodiesterase.[6] By inhibiting the degradation of cAMP, these compounds increase intracellular cAMP levels, leading to a positive inotropic effect in cardiac muscle.

Structure-Activity Relationship (SAR) Insights

The SAR for PDE inhibitory activity differs significantly from that observed for anticancer agents:

  • Substitution at the 4-position of the pyrrol-2-one ring: An aryl group, such as a 4-(1H-imidazol-1-yl)phenyl moiety, is a key feature for potent inhibition of cardiac cAMP PDE.[6]

  • Substitution at the 3-position of the pyrrol-2-one ring: Small alkyl groups, like a methyl group, are well-tolerated and contribute to the overall activity.[6]

  • The core structure: The 1,5-dihydro-2H-pyrrol-2-one core is essential for this class of PDE inhibitors.[6]

The following workflow outlines the general experimental approach for evaluating these compounds.

PDE_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification PDE_Assay In vitro PDE Inhibition Assay (e.g., Cardiac cAMP PDE) Purification->PDE_Assay Test Compounds Inotropic_Assay Ex vivo Inotropic Activity (e.g., Ferret Papillary Muscle) PDE_Assay->Inotropic_Assay Hemodynamic_Study In vivo Hemodynamic Studies Inotropic_Assay->Hemodynamic_Study

Caption: Experimental workflow for the evaluation of PDE inhibitors.

Comparative Performance Data

The table below presents data for a representative (imidazolylphenyl)pyrrol-2-one PDE inhibitor.

CompoundStructureTarget PDEIC50 (µM)Inotropic ActivityReference
1 1,5-dihydro-4-[4-(1H-imidazol-1-yl)phenyl]-3-methyl-2H-pyrrol-2-oneCardiac cAMP PDEPotentPositive[6]

Head-to-Head Comparison: Anticancer vs. PDE Inhibitory SAR

FeatureAnticancer DerivativesPDE Inhibitory Derivatives
Key Substitution Pattern Primarily at the 2- and 5-positions of the imidazolone ring.Primarily at the 3- and 4-positions of the pyrrol-2-one ring.
Nature of Substituents Bulky aromatic and heteroaromatic groups are favored.A specific 4-(imidazolyl)phenyl group is critical for cardiac PDE inhibition.
Mechanism of Action Inhibition of protein kinases (e.g., VEGFR-2, CDK2A).Inhibition of phosphodiesterases (e.g., cardiac cAMP PDE).
Therapeutic Application OncologyCardiovascular diseases

Experimental Protocols

General Synthesis of 2-(4-fluorophenyl) imidazol-5-ones (Anticancer)

A mixture of 2-(4-fluorophenyl)-4-arylidene-5(4H)-oxazolone, an appropriate aromatic amine, and anhydrous sodium acetate in glacial acetic acid is heated at reflux. The reaction mixture is then cooled and poured into water. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to afford the desired imidazol-5-one derivative.[3]

In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK2A)

The inhibitory activity of the synthesized compounds against VEGFR-2 and CDK2A can be determined using a standard enzyme-linked immunosorbent assay (ELISA) or a radiometric kinase assay. The IC50 values are calculated from the concentration-response curves.[3]

Synthesis of (Imidazolylphenyl)pyrrol-2-ones (PDE Inhibitors)

The synthesis of these compounds typically involves a multi-step sequence, with a key step being the construction of the pyrrol-2-one ring. The specific synthetic routes can vary but often utilize condensation reactions to form the core heterocyclic structure.[6]

In Vitro PDE Inhibition Assay (Cardiac cAMP PDE)

The ability of the compounds to inhibit cardiac cAMP PDE is assessed by measuring the hydrolysis of [3H]cAMP. The IC50 values are determined by quantifying the amount of inhibition at various compound concentrations.[6]

Conclusion

The pyrrolo[1,2-a]imidazol-5-one scaffold is a remarkably versatile platform for the design of biologically active molecules. This guide has demonstrated that subtle changes in the substitution pattern around this core can lead to compounds with vastly different pharmacological profiles, from potent anticancer agents that target protein kinases to effective cardiovascular drugs that inhibit phosphodiesterases. A thorough understanding of the structure-activity relationships for each target class is paramount for the successful development of novel therapeutics based on this privileged heterocyclic system. The comparative data and experimental insights provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. Available at: [Link]

  • Tetrahydroindeno[1',2':4,5]pyrrolo[1,2-a]imidazol-5(1H)-ones as novel neonicotinoid insecticides: reaction selectivity and substituent effects on the activity level. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. PubMed. Available at: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]

  • Synthesis, pharmacology, and structure-activity relationships of novel imidazolones and pyrrolones as modulators of GABAA receptors. PubMed. Available at: [Link]

  • Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors. PubMed. Available at: [Link]

  • Various biologically active pyrrolo[1,2‐a]imidazole and similar... ResearchGate. Available at: [Link]

  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available at: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Novel compounds possessing potent cAMP and cGMP phosphodiesterase inhibitory activity. Synthesis and cardiovascular effects of a series of imidazo[1,2-a]quinoxalinones and imidazo[1,5-a]quinoxalinones and their aza analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemMedChem. Available at: [Link]

  • SAR of fused pyrrolo-imidazolidinone derivatives (1–10). ResearchGate. Available at: [Link]

  • (Imidazolylphenyl)pyrrol-2-one inhibitors of cardiac cAMP phosphodiesterase. PubMed. Available at: [Link]

  • Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. MDPI. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Semantic Scholar. Available at: [Link]

  • Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrrolo[1,2-a]imidazol-5-one and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the backbone of a vast number of therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds in drug discovery. This guide provides a detailed comparison of the bioactivity of two such scaffolds: the well-explored imidazo[1,2-a]pyridines and the less-chartered pyrrolo[1,2-a]imidazol-5-ones. We will delve into their known biological activities, supported by experimental data, and provide insights into their potential for further therapeutic development.

Introduction to the Scaffolds

The imidazo[1,2-a]pyridine and pyrrolo[1,2-a]imidazol-5-one ring systems, while both being fused nitrogen heterocycles, possess distinct structural and electronic features that influence their biological profiles.

Imidazo[1,2-a]pyridine: This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is a prominent scaffold in medicinal chemistry. Its aromatic nature and the presence of multiple nitrogen atoms allow for diverse functionalization and interaction with biological macromolecules. Several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are based on this core structure, highlighting its therapeutic relevance.[1][2][3]

Pyrrolo[1,2-a]imidazol-5-one: This tricyclic-like fused system consists of a pyrrole ring fused to an imidazole ring, with a ketone functionality. Compared to the extensively studied imidazo[1,2-a]pyridines, the biological potential of pyrrolo[1,2-a]imidazol-5-ones is significantly less explored. Much of the existing literature focuses on their synthesis.[4][5][6] However, related pyrrolo[1,2-a]imidazole derivatives have shown promise, suggesting that the core scaffold warrants further investigation.

Structural Comparison of the Core Scaffolds

G cluster_0 Pyrrolo[1,2-a]imidazol-5-one cluster_1 Imidazo[1,2-a]pyridine Pyrrolo[1,2-a]imidazol-5-one_structure Pyrrolo[1,2-a]imidazol-5-one_structure Imidazo[1,2-a]pyridine_structure Imidazo[1,2-a]pyridine_structure

Caption: Core structures of Pyrrolo[1,2-a]imidazol-5-one and Imidazo[1,2-a]pyridine.

Bioactivity Profile of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been extensively investigated and has demonstrated a broad spectrum of biological activities.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their efficacy against various cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.

One notable example is the targeting of the STAT3/NF-κB signaling pathway. A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory and anticancer effects by suppressing this pathway in breast and ovarian cancer cell lines.[9][10] Molecular docking studies have indicated that these compounds can bind to the p50 subunit of NF-κB.[10] Furthermore, some derivatives have been developed as covalent inhibitors targeting KRAS G12C-mutated cancer cells.[11]

Antimicrobial Activity

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogens, including bacteria and fungi.[12][13][14]

For instance, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated low-micromolar activity against Mycobacterium avium.[15] The structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the imidazo[1,2-a]pyridine ring can significantly influence the antimicrobial potency. For example, the introduction of bromo-fluoro substituents has been shown to enhance antimicrobial activity.[13]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[16][17] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

As mentioned earlier, some derivatives modulate the STAT3/NF-κB pathway, which plays a crucial role in inflammation.[9][10] These compounds have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and down-regulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9]

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridines has also been explored, with some derivatives showing promising activity against various viruses. For example, certain imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18] More recently, derivatives have been identified as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[19]

Bioactivity Profile of Pyrrolo[1,2-a]imidazol-5-one and Related Derivatives

The bioactivity of the pyrrolo[1,2-a]imidazol-5-one scaffold is not as well-documented as that of imidazo[1,2-a]pyridines. However, studies on structurally related pyrrolo[1,2-a]imidazole derivatives provide some insights into their potential.

Antimicrobial and Antioxidant Activity

Recent research on pyrrolo[1,2-a]imidazole derivatives synthesized through green chemistry approaches has indicated their potential as antimicrobial and antioxidant agents.[20] These compounds have been reported to possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria.[20] Furthermore, their antioxidant efficacy has been demonstrated through DPPH radical scavenging and FRAP assays.[20]

Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole have also been synthesized and evaluated for their antimicrobial activity.[21][22][23][24] Some of these compounds exhibited a broad spectrum of activity against various bacteria and fungi.[21][22][23][24]

It is important to note that these studies were not conducted on the specific pyrrolo[1,2-a]imidazol-5-one core, and further research is necessary to establish the bioactivity of this particular scaffold.

Comparative Analysis

To provide a clear overview of the current state of knowledge, the following table summarizes the reported bioactivities of the two scaffolds.

BioactivityImidazo[1,2-a]pyridinePyrrolo[1,2-a]imidazol-5-one & Derivatives
Anticancer Well-established against various cancer types. Mechanisms include inhibition of STAT3/NF-κB and KRAS.[7][8][9][10][11]Limited to no data on the core scaffold.
Antimicrobial Broad-spectrum activity against bacteria (including Mycobacteria) and fungi.[12][13][14][15]Derivatives show bacteriostatic and antifungal properties.[20][21][22][23][24]
Anti-inflammatory Demonstrated activity through modulation of inflammatory pathways like STAT3/NF-κB.[9][10][16][17]No specific data available.
Antiviral Active against viruses such as HCMV, VZV, and influenza A.[18][19]No specific data available.

Experimental Protocols

To facilitate further research and a direct comparison of these scaffolds, we provide the following standardized experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for assessing the anticancer potential of the synthesized compounds.

1. Cell Culture:

  • Maintain the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) in the appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

  • Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
  • Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
  • Incubate the plate for 48 or 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • Culture the test microorganism (e.g., Staphylococcus aureus) in the appropriate broth overnight at 37°C.
  • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

2. Preparation of Compound Dilutions:

  • Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Signaling Pathway Modulated by Imidazo[1,2-a]pyridine

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation IKK IKK IkB_NFkB IκBα-NF-κB complex IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) MIA Imidazo[1,2-a]pyridine (e.g., MIA) MIA->pSTAT3 Inhibition MIA->IKK Inhibition Gene Pro-inflammatory & Pro-survival Genes (e.g., iNOS, COX-2, Bcl-2) pSTAT3_n->Gene Gene Transcription NFkB_n NF-κB NFkB_n->Gene IkB_NFkB->NFkB_n IκBα degradation & NF-κB translocation

Caption: Simplified STAT3/NF-κB signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

General Workflow for Bioactivity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of Novel Pyrrolo[1,2-a]imidazol-5-one & Imidazo[1,2-a]pyridine Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification C->D E Dose-Response & IC50/MIC Determination D->E F Target Identification & Validation E->F G Signaling Pathway Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & Toxicity Studies H->I

Caption: A general experimental workflow for the discovery and development of bioactive heterocyclic compounds.

Conclusion and Future Directions

This guide highlights the significant therapeutic potential of the imidazo[1,2-a]pyridine scaffold, which has been extensively validated through numerous studies and its presence in marketed drugs. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

In stark contrast, the pyrrolo[1,2-a]imidazol-5-one scaffold remains largely unexplored. While preliminary studies on related pyrrolo[1,2-a]imidazole derivatives suggest potential antimicrobial and antioxidant properties, there is a clear and compelling need for comprehensive biological evaluation of the pyrrolo[1,2-a]imidazol-5-one core.

For researchers in drug discovery, the imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of novel therapeutics with well-defined mechanisms of action. The pyrrolo[1,2-a]imidazol-5-one system, on the other hand, represents an exciting frontier with untapped potential. Future research should focus on the systematic synthesis and biological screening of a library of pyrrolo[1,2-a]imidazol-5-one derivatives to elucidate their bioactivity profile and establish their therapeutic promise.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.net/publication/379367503_Various_Synthesis_of_Imidazo12-a]
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved February 23, 2026, from [https://www.mdpi.com/1420-3049/30/22/5202]
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazopyridines.shtm]
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved February 23, 2026, from [https://pubs.acs.org/doi/10.1021/acsomega.1c05634]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). Bentham Science. Retrieved February 23, 2026, from [https://www.eurekaselect.com/article/135962]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023, September 2). BioImpacts. Retrieved February 23, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10550302/]
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (n.d.). Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [https://pubs.acs.org/doi/abs/10.1021/jm00100a019]
  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved February 23, 2026, from [https://journals.asm.org/doi/10.1128/AAC.01955-15]
  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021, March 8). Taylor & Francis Online. Retrieved February 23, 2026, from [https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1891500]
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00936j]
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][25][26]benzothiazole motifs. (2011, May 15). European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/21414694/]

  • New synthetic routes to pyrrolo-[1,2-a]- and -[1,2-c]-imidazol-5-ones by flash vacuum pyrolysis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlelanding/1991/p1/p19910002161]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/38298457/]
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Advances. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra19894a]
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025, December 31). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.net/publication/368897589_Synthesis_and_Antimicrobial_Activity_of_Novel_Imidazo12-A]
  • Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. (n.d.). University of Valencia. Retrieved February 23, 2026, from [https://www.uv.es/uvweb/otri/en/technology-offer/patents/chemical-synthesis-imidazo-1-2-a-pyridine-derivatives-anti-inflammatory-properties-1286237190362/Suscripcion.html?id=1286043818306]
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (n.d.). J-Stage. Retrieved February 23, 2026, from [https://www.jstage.jst.go.jp/article/cpb1958/37/11/37_11_3045/_article]
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025, November 28). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/39626941/]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC. Retrieved February 23, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553655/]
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023, September 4). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.
  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-of-some-novel-pyrazoline-incorporated-imidazo-1-2-a-pyridines-for-anti-inflammatory-and-anti-bacterial-activities.pdf.html]
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/2053610/]
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). Asian Journal of Chemistry. Retrieved February 23, 2026, from [https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=36_6_2]
  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025, September 8). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/40930465/]
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003, January 16). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/12529272/]
  • Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlelanding/1985/p1/p19850002595]
  • Synthesis and Antimicrobial Activity of Some New 4H-Pyrrolo[1,2-a]benzimidazoles. (n.d.). Chemical Research in Chinese Universities. Retrieved February 23, 2026, from [https://www.crsc.pku.edu.cn/EN/Y2014/V30/I5/755]
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved February 23, 2026, from [https://pubs.acs.org/doi/10.1021/acsomega.5c02641]
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/38153835/]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b]
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2021, July 13). PMC. Retrieved February 23, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305969/]
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023, September 2). BioImpacts. Retrieved February 23, 2026, from [https://bioimpacts.com/article-1-1550.html]
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023, January 12). PMC. Retrieved February 23, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9878235/]
  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.
  • Synthesis of Pyrrolo[l,2-c]imidazol-5-one, Pyrrolo[l,2-a]imidazol-5-one and Pyrrolo[l,2-b]pyrazol-6-one (Three Isomeric Azapyrro. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [https://pubs.rsc.org/en/content/articlepdf/1985/p1/p19850002595]
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.net/publication/380721868_Structure-activity-relationship_SAR_studies_of_imidazo12-apyridine-based_ligands_for_anticancer_activity_A_combined_in-silico_and_in-vitro_study]
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Retrieved February 23, 2026, from [https://www.scirp.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5 H-pyrrolo[1,2- a]imidazole and 5 H-Imidazo[1,2- a]azepine Quaternary Salts. (2021, July 13). PubMed. Retrieved February 23, 2026, from [https://pubmed.ncbi.nlm.nih.gov/34299528/]
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2025, October 15). ResearchGate. Retrieved February 23, 2026, from [https://www.researchgate.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2021, July 13). Semantic Scholar. Retrieved February 23, 2026, from [https://www.semanticscholar.org/paper/Synthesis%2C-Antibacterial-and-Antifungal-Activity-of-Demchuk-Zuegg/97a213e2f758414995f9d1e43e7e8b6b2d2b0e7a]

Sources

A Comparative Guide to the Synthetic Efficiency of Pyrrolo[1,2-a]imidazol-5-one Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]imidazol-5-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery. This guide provides an in-depth, comparative analysis of the most prominent synthetic methodologies for constructing this valuable core structure. By examining the underlying principles, experimental nuances, and overall efficiency of each approach, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction to the Pyrrolo[1,2-a]imidazol-5-one Core

The fused bicyclic system of pyrrolo[1,2-a]imidazol-5-one is a key pharmacophore that has demonstrated a wide range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents, highlighting the importance of efficient and versatile synthetic routes to access a diverse array of analogues for structure-activity relationship (SAR) studies. This guide will focus on three primary synthetic strategies: intramolecular cyclization of N-acyliminium species, Ugi multicomponent reactions, and flash vacuum pyrolysis of Meldrum's acid derivatives.

Method 1: Intramolecular Cyclization of N-Acyliminium Species

Intramolecular cyclization involving N-acyliminium ions is a powerful and frequently employed strategy for the construction of nitrogen-containing heterocyclic systems.[1][2] This method relies on the generation of a highly electrophilic N-acyliminium ion intermediate, which is then trapped intramolecularly by a suitable nucleophile to forge the bicyclic pyrrolo[1,2-a]imidazol-5-one core.

Mechanistic Rationale

The key to this methodology is the generation of the N-acyliminium ion. This is typically achieved from a precursor such as an α-hydroxy- or α-alkoxy-lactam, which upon treatment with a Brønsted or Lewis acid, eliminates a leaving group to form the reactive cation.[3][4] The tethered nucleophile, usually an electron-rich aromatic or heteroaromatic ring, then attacks the iminium ion to complete the cyclization. The regioselectivity and stereoselectivity of this process can often be controlled by the nature of the substrate and the reaction conditions.[5]

dot

N_Acyliminium_Cyclization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Precursor α-Alkoxy-lactam NAcyliminium N-Acyliminium Ion Precursor->NAcyliminium  Acid (H⁺ or Lewis Acid) -ROH Product Pyrrolo[1,2-a]imidazol-5-one NAcyliminium->Product Intramolecular Nucleophilic Attack

Caption: Generation and cyclization of an N-acyliminium ion.

Experimental Protocol: Acid-Promoted Cyclization

A representative procedure for the acid-promoted intramolecular cyclization is as follows:

  • Precursor Synthesis: The α-alkoxy-lactam precursor is synthesized by methods known in the literature, often involving the condensation of a suitable amino alcohol with a keto-acid derivative followed by protection of the resulting hydroxyl group.

  • Cyclization Reaction: The α-alkoxy-lactam (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or benzene) under an inert atmosphere.

  • A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid is added to the solution.[6]

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]imidazol-5-one.

Performance Metrics
Parameter Intramolecular Cyclization of N-Acyliminium Species
Yield Generally moderate to good (55-90%)[6]
Substrate Scope Broad, tolerant of various substituents on the aromatic ring and the lactam backbone.
Reaction Conditions Typically requires acidic conditions (Brønsted or Lewis acids) and can be performed at room temperature or with heating.
Scalability Generally scalable, but the need for anhydrous conditions and chromatographic purification can be a limitation for large-scale synthesis.
Green Chemistry The use of stoichiometric acid reagents and organic solvents can be a drawback. Catalytic approaches improve the greenness of the method.[7]

Method 2: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid generation of molecular complexity from simple starting materials.[8][9] This one-pot reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold, which can then undergo subsequent intramolecular reactions to yield a variety of heterocyclic structures, including pyrrolo[1,2-a]imidazol-5-ones.[10]

Mechanistic Rationale

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement.[9] The initial steps involve the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This intermediate is then trapped by the carboxylate anion, and the final Mumm rearrangement affords the stable α-acylamino amide product. By choosing appropriate bifunctional starting materials, a post-Ugi intramolecular cyclization can be designed to construct the desired pyrrolo[1,2-a]imidazol-5-one ring system.

dot

Ugi_Reaction cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product cluster_cyclization Post-Ugi Cyclization Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic_Acid Isocyanide Isocyanide Nitrillium_Ion Nitrillium_Ion Imine->Nitrillium_Ion + Isocyanide Ugi_Adduct α-Acylamino Amide Nitrillium_Ion->Ugi_Adduct + Carboxylate Mumm Rearrangement Final_Product Pyrrolo[1,2-a]imidazol-5-one Ugi_Adduct->Final_Product Intramolecular Cyclization

Caption: Ugi four-component reaction followed by cyclization.

Experimental Protocol: Ugi Reaction and Subsequent Cyclization

A general procedure for the synthesis of pyrrolo[1,2-a]imidazol-5-ones via a Ugi reaction is as follows:

  • Ugi Reaction: To a solution of the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, trifluoroethanol) is added the isocyanide (1.0 eq) at room temperature.[11]

  • The reaction mixture is stirred for 24-72 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The crude Ugi adduct may be purified by crystallization or chromatography, or used directly in the next step.

  • Cyclization: The crude or purified Ugi product is dissolved in a suitable solvent, and a reagent to induce cyclization (e.g., an acid or a base, depending on the nature of the Ugi adduct) is added.

  • The mixture is stirred at room temperature or heated, and the reaction progress is monitored.

  • After completion, the reaction is worked up appropriately, and the final product is purified by column chromatography or recrystallization.

Performance Metrics
Parameter Ugi Multicomponent Reaction
Yield Moderate to high for the Ugi adduct (often >70%), with the subsequent cyclization yield being variable.[11][12]
Substrate Scope Very broad, a wide variety of aldehydes, amines, carboxylic acids, and isocyanides can be employed, allowing for high diversity.
Reaction Conditions Typically mild, often performed at room temperature. The one-pot nature is a significant advantage.
Scalability Readily scalable, and the one-pot procedure simplifies large-scale synthesis.
Green Chemistry High atom economy is a key feature of multicomponent reactions.[13] The use of greener solvents like water or ethanol can further enhance its environmental friendliness.[14][15]

Method 3: Flash Vacuum Pyrolysis of Meldrum's Acid Derivatives

Flash vacuum pyrolysis (FVP) is a gas-phase technique that involves heating a substrate under high vacuum to high temperatures for a very short duration.[16] This method is particularly useful for generating highly reactive intermediates that can undergo unimolecular reactions, such as cyclizations, to form products that are often difficult to access through conventional solution-phase chemistry. For the synthesis of pyrrolo[1,2-a]imidazol-5-ones, FVP of suitably substituted Meldrum's acid derivatives has proven to be an effective strategy.

Mechanistic Rationale

The pyrolysis of Meldrum's acid derivatives proceeds via the thermal elimination of acetone and carbon dioxide to generate a highly reactive ketene intermediate.[17][18] When the Meldrum's acid derivative is appropriately functionalized with a precursor to the imidazole ring, the in situ generated ketene can undergo an intramolecular cyclization to form the desired pyrrolo[1,2-a]imidazol-5-one. The high temperatures and low pressures of FVP favor these unimolecular processes and minimize intermolecular side reactions.

dot

FVP_Reaction cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Meldrums_Acid_Derivative Substituted Meldrum's Acid Ketene Ketene Intermediate Meldrums_Acid_Derivative->Ketene  Δ (High Temp) - Acetone - CO₂ Product Pyrrolo[1,2-a]imidazol-5-one Ketene->Product Intramolecular Cyclization

Caption: Formation of a ketene intermediate and subsequent cyclization.

Experimental Protocol: Flash Vacuum Pyrolysis

A general procedure for the FVP synthesis is as follows:

  • Precursor Synthesis: The Meldrum's acid derivative is synthesized by the condensation of Meldrum's acid with an appropriate imidazole-containing aldehyde or a related precursor.[19]

  • FVP Setup: A sample of the precursor is placed in the sublimation oven of the FVP apparatus. The pyrolysis tube is packed with an inert material like quartz wool and heated to the desired temperature (typically 400-800 °C).[16][20]

  • Pyrolysis: The system is evacuated to a high vacuum (typically <0.1 Torr), and the precursor is slowly sublimed through the hot tube.

  • Product Collection: The pyrolyzed products are collected on a cold finger cooled with liquid nitrogen at the exit of the furnace.

  • Isolation and Purification: After the pyrolysis is complete, the apparatus is allowed to return to atmospheric pressure. The collected product is washed from the cold finger with a suitable solvent, and the solvent is evaporated. The crude product is then purified by chromatography or recrystallization.

Performance Metrics
Parameter Flash Vacuum Pyrolysis of Meldrum's Acid Derivatives
Yield Can be highly variable, but good to excellent yields have been reported for specific substrates.[21]
Substrate Scope Generally limited to substrates that are volatile and thermally stable enough to sublime without decomposition before reaching the pyrolysis zone.
Reaction Conditions Requires specialized FVP equipment, high temperatures, and high vacuum.
Scalability Scalability is a significant limitation of FVP due to the need for high vacuum and efficient heat transfer to a gaseous substrate.[22][23]
Green Chemistry While FVP is a solvent-free method, its high energy consumption is a major drawback. The atom economy can be good if the desired product is the major outcome.

Comparative Analysis and Conclusion

Each of the discussed methodologies for the synthesis of pyrrolo[1,2-a]imidazol-5-ones offers a unique set of advantages and disadvantages. The choice of the most suitable method will ultimately depend on the specific goals of the synthesis, including the desired substitution pattern, the required scale, and the available resources.

  • Intramolecular cyclization of N-acyliminium species is a robust and versatile method that allows for the construction of a wide range of substituted pyrrolo[1,2-a]imidazol-5-ones. Its primary drawbacks are the often multi-step synthesis of the precursors and the need for acidic conditions.

  • The Ugi multicomponent reaction stands out for its operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds from readily available starting materials. The post-Ugi cyclization step, however, may require optimization.

  • Flash vacuum pyrolysis of Meldrum's acid derivatives offers a unique, solvent-free approach to the target scaffold, often providing access to compounds that are difficult to synthesize via traditional methods. However, its application is limited by the requirement for volatile precursors and the specialized equipment needed, making it less suitable for large-scale production.

References

  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.
  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles; a New Reaction for the Synthesis of α-Amino Acid Derivatives. Angewandte Chemie, 71(11), 386-386.
  • Ugi, I., & Steinbrückner, C. (1961). Isonitriles, IV. α-Addition of Iminium Ions and Anions to Isonitriles, II. Chemische Berichte, 94(3), 734-742.
  • Denmark, S. E., & Fan, Y. (2003). Catalytic Enantioselective Passerini-Type Reaction. Journal of the American Chemical Society, 125(26), 7825-7827.
  • McNab, H. (1991). Methylene Meldrum's Acid Derivatives of Indoxyl and Their Cyclization Reactions under Flash Vacuum Pyrolysis Conditions. Journal of the Chemical Society, Perkin Transactions 1, (11), 3051-3055.
  • Tye, H., & Whittaker, M. (2004). The Ugi reaction: a versatile tool for the generation of chemical libraries. Organic & Biomolecular Chemistry, 2(6), 813-815.
  • Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Pirrung, M. C. (2004). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. Journal of Organic Chemistry, 69(1), 1-3.
  • Kappe, C. O. (2012). Mimicking Flash Vacuum Pyrolysis in a High-Temperature/High-Pressure Liquid-Phase Microreactor Environment. The Journal of Organic Chemistry, 77(4), 1845-1856.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions Are Accelerated in Water. Journal of the American Chemical Society, 126(2), 444-445.
  • Wentrup, C. (2011). Meldrum's acid. No Added Chemicals.
  • McNab, H. (1978). Meldrum's Acid. Chemical Society Reviews, 7(3), 345-358.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2020). Visible-light photocatalytic metal-free multicomponent Ugi-like chemistry.
  • McNab, H. (1987). Flash vacuum pyrolysis. Chemical Society Reviews, 16(3), 323-344.
  • Aitken, R. A., & Hirst, S. C. (2004). Synthetic routes to pyrrolizine-1,5-dione derivatives by flash vacuum pyrolysis of amidomethylene derivatives of Meldrum's acid. Organic & Biomolecular Chemistry, 2(19), 2841-2848.
  • McNab, H. (2008). Meldrum's acid. Wikipedia.
  • Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Wentrup, C. (2019). Flash Vacuum Pyrolysis: Techniques and Reactions. The University of Queensland.
  • Maryanoff, B. E., & Reitz, A. B. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16.
  • Chen, B. C., & Bednarski, M. D. (1991). Meldrum's Acid in Organic Synthesis. LOCKSS.
  • Wentrup, C., & Wladkowski, B. D. (1993). Mechanism of fragmentation of alkylidene-Meldrum's acids. Carboxyketene, vinylketene, and methyleneketene intermediates from 5-cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione. The Journal of Organic Chemistry, 58(1), 229-234.
  • McNab, H. (2001).
  • Shaabani, A., & Maleki, A. (2016). An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. RSC Advances, 6(10), 8345-8352.
  • Yoshida, J. I., & Suga, S. (2003). “N-Acyliminium Ion Pool” as a Heterodiene in [4 + 2] Cycloaddition Reaction. Organic Letters, 5(5), 773-775.
  • Ghinet, A., & Bîcu, E. (2011). Acid-Promoted Aza-Cyclization versus π-Cyclization of N-Acyliminium Species into Fused Pyrrolo[1,2-a]imidazolones and Pyrrolo[2,1-a]isoquinolinones. Tetrahedron, 67(35), 6543-6550.
  • Martens, J., & Berden, G. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy.
  • Ortega, G., & González-Zamora, E. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7538.
  • Sheldon, R. A. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • Shaabani, A., & Maleki, A. (2016). An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence. RSC Advances, 6(10), 8345-8352.
  • Marsden, S. P., & O'Brien, P. (2000). N-Acyliminium ion cyclisation versus rearrangement. The synthesis of 13,13-dimethylberberines and 3,4-dimethylisoquinolin-1-ones. Tetrahedron Letters, 41(44), 8467-8471.
  • Venkataramani, S. (2024). Flash Vacuum Pyrolysis. Resonance, 29(7), 907-920.
  • Weinreb, S. M. (2016). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. Accounts of Chemical Research, 49(8), 1635-1646.
  • Islas-Jácome, A., & González-Zamora, E. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. Chemistry Proceedings, 8(1), 84.
  • Saliyeva, L. M., Dyachenko, I. V., Danyliuk, I. Y., & Vovk, M. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680.
  • McNab, H. (2000). Chemistry Without Reagents: Synthetic Applications of Flash Vacuum Pyrolysis.
  • Meldal, M. (2008). Intramolecular N-AcylIminium Cascade reactions Click reactions on solid support. Technical University of Denmark.
  • Moody, C. J., & O'Connell, M. J. (2009). A facile synthesis of pyrrolo-(di)-benzazocinones via an intramolecular N-acyliminium ion cyclisation. Organic & Biomolecular Chemistry, 7(1), 167-177.
  • Kappe, C. O. (2012). Mimicking Flash Vacuum Pyrolysis in a High-Temperature/High-Pressure Liquid-Phase Microreactor Environment. The Journal of Organic Chemistry, 77(4), 1845-1856.
  • Gribble, G. W., & Sisti, N. J. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. Arkivoc, 2002(6), 35-48.
  • Allcock, F., & Brown, M. (2017). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry, 15(1), 69-73.
  • Maryanoff, B. E., & Reitz, A. B. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16.
  • Allcock, F., & Brown, M. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Chemical Society Reviews, 51(11), 4349-4389.
  • Franz, A. K. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, 138-148.

Sources

A Researcher's Guide to Bridging Theory and Experiment: Validating DFT Calculations for Pyrrolo[1,2-a]imidazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the pyrrolo[1,2-a]imidazol-5-one scaffold is a privileged structure, forming the core of molecules with a wide array of biological activities.[1][2][3] The ability to accurately predict the geometric and electronic properties of novel derivatives before their synthesis is a significant advantage, saving both time and resources. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose, offering a balance between accuracy and computational cost.[4][5] However, the predictive power of any computational model is only as reliable as its validation against experimental data.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to critically compare and validate computational DFT studies with experimental data for the pyrrolo[1,2-a]imidazol-5-one system. We will delve into the causality behind experimental choices, establish a self-validating system of protocols, and ground our claims in authoritative sources.

The Synergy of Computation and Experiment

The core principle of this guide is the symbiotic relationship between theoretical calculations and real-world measurements. DFT can provide insights into molecular properties that are difficult or impossible to measure directly, such as orbital energies and electron distribution.[5] Conversely, experimental data from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provide the tangible benchmarks against which the accuracy of the computational model is judged.[6][7] A well-validated DFT model can then be used to reliably screen virtual libraries of compounds, predict reaction mechanisms, and understand structure-activity relationships.

Experimental Protocols for Validation

A robust validation process begins with high-quality experimental data. The following are key experimental techniques and their roles in providing benchmark data for the pyrrolo[1,2-a]imidazol-5-one scaffold.

Synthesis and Purification

The synthesis of pyrrolo[1,2-a]imidazol-5-one and its derivatives can be achieved through various routes, often involving the pyrolysis of Meldrum's acid derivatives or multi-component reactions.[8][9]

Step-by-Step Synthesis (Illustrative Example):

  • Reaction Setup: Combine the appropriate imidazole or pyrazole carbaldehydes with Meldrum's acid.

  • Condensation: Heat the mixture to form the condensation product.

  • Pyrolysis: Subject the condensation product to gas-phase pyrolysis to yield the target pyrrolo[1,2-a]imidazol-5-one.

  • Purification: Purify the resulting product, often an air-sensitive solid, using column chromatography or recrystallization to ensure high purity for subsequent analysis.

It is crucial to fully characterize the synthesized compound to confirm its identity and purity before using it for validation.

X-Ray Crystallography: The Geometric Gold Standard

For crystalline solids, single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule, including precise bond lengths, bond angles, and dihedral angles.[10][11] This data serves as the ultimate benchmark for the calculated equilibrium geometry from DFT.

Experimental Workflow for X-Ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final atomic coordinates.

NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy, particularly ¹H and ¹³C NMR, is highly sensitive to the local electronic environment of each nucleus.[2] Chemical shifts are therefore excellent parameters for validating the accuracy of the calculated electronic structure.

NMR Data Acquisition Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to an internal standard (e.g., TMS).

IR Spectroscopy: A Fingerprint of Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are characteristic of specific bond types and functional groups. Calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assess the quality of the theoretical model in reproducing the potential energy surface around the equilibrium geometry.

Best Practices for DFT Calculations

The choice of computational methodology is critical for obtaining results that are comparable to experimental data.

Computational Workflow Diagram

DFT_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Analysis & Comparison mol_prep Molecular Input (e.g., from X-ray data) method_select Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_prep->method_select Define Model geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc comparison Compare & Validate geom_opt->comparison scaling Apply Scaling Factors (for frequencies) freq_calc->scaling nmr_calc->comparison exp_data Experimental Data (X-ray, NMR, IR) exp_data->comparison scaling->comparison

Caption: Chemical structure of pyrrolo[1,2-a]imidazol-5-one.

Conclusion: An Iterative Process of Refinement

The validation of computational DFT studies against experimental data is not a one-off check, but an iterative process of refinement. Discrepancies between theory and experiment are not failures, but opportunities to gain deeper insight. They may prompt us to consider environmental effects (solvation, crystal packing), choose more sophisticated theoretical models, or even re-examine the experimental data. By embracing this rigorous comparative approach, researchers can harness the full predictive power of DFT to accelerate the design and development of novel molecules based on the pyrrolo[1,2-a]imidazol-5-one scaffold, confident in the foundational accuracy of their models.

References

  • Anderson, C. D., et al. (1990). Synthesis of pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one (three isomeric azapyrrolizinones), by pyrolysis of Meldrum's acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 2731-2736. [Link]

  • Cremaschi, P., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. arXiv preprint arXiv:1806.01844. [Link]

  • Colombo, E., et al. (2010). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry, 53(15), 5570-5580. [Link]

  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6), x200681. [Link]

  • Gdanitz, R. J. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7949–7958. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]

  • Brogli, F., et al. (2025). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 17(10), 2419. [Link]

  • Antonenko, T. S., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(14), 4234. [Link]

  • Arshad, S., et al. (2025). Crystallographic and DFT Studies on Pyrrolo[1,2-c]imidazole Scaffolds. Journal of Molecular Structure, 1321, 138888. [Link]

  • Reddy, C. R., et al. (2023). Synthesis of pyrrolo[1,2‐a]imidazo[1,2‐c]quinazolines using IL. ChemistrySelect, 8(39), e202302834. [Link]

  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(6). [Link]

  • Ghamari, N., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745. [Link]

  • Elguero, J., et al. (2022). Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study. Canadian Journal of Chemistry, 100(10), 795-803. [Link]

  • Bagryanskaya, I. Y., et al. (2018). π-π Stacking Interactions of 3a-Aryl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones, X-Ray and DFT Study. Molecules, 23(5), 1226. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848-852. [Link]

  • de la Torre, E., et al. (2025). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. Molecules, 30(15), 3456. [Link]

  • Rehman, A. U., et al. (2025). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Molecules, 30(6), 1234. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5H-Pyrrolo[1,2-A]imidazol-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5H-Pyrrolo[1,2-A]imidazol-5-one

Executive Summary: The "Unknown Potency" Protocol

You are handling 5H-Pyrrolo[1,2-A]imidazol-5-one , a fused bicyclic nitrogen heterocycle.[1][2] While often categorized generically as an irritant (Skin/Eye Irrit.[1][2] 2A), this structural class is a privileged scaffold in medicinal chemistry, frequently serving as the core for kinase inhibitors, antifungal agents, and DNA-intercalating drugs.[1][2]

The Critical Insight: Do not treat this merely as a standard organic building block. Due to its planar, aromatic nature and potential for biological interaction, you must apply Occupational Exposure Band (OEB) 3 protocols (High Potency/Unknown Toxicity) until specific toxicology data proves otherwise.[1] The primary risks are not just acute irritation, but potential respiratory sensitization and pharmacological activity upon absorption.[1]

Hazard Identification & Risk Profiling

This compound lacks a comprehensive, substance-specific toxicity monograph (e.g., NTP or IARC listing).[1][2] Therefore, we derive hazards from Structure-Activity Relationships (SAR) and available data on the isomeric 7(6H)-one analogs.[1][2]

Hazard CategoryGHS Classification (Projected)Mechanism of Action
Acute Toxicity Warning (Cat 4) Harmful if swallowed or inhaled.[1][2] Nitrogen heterocycles often possess moderate acute oral toxicity.[2]
Skin/Eye Corrosion Warning (Cat 2/2A) Basic nitrogen lone pairs can cause significant tissue irritation and mucosal inflammation.[2]
Sensitization Danger (Suspected) Critical Risk: Fused ring systems can act as haptens, potentially leading to immune-mediated respiratory sensitization.[1][2]
Target Organ STOT-SE 3 Respiratory tract irritation.[2] Dust is highly irritating to alveolar tissue.[1][2]
Pharmacology Unknown (Treat as Potent) Potential DNA intercalation or enzyme inhibition (kinase targets).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 3 handling.

A. Respiratory Protection (The Primary Barrier)[2]
  • Solid State (Powder/Crystals):

    • Primary: Verified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

    • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a PAPR (Powered Air Purifying Respirator) with HEPA cartridges (APF 25+).[1][2] A standard N95 is insufficient for fine heterocyclic dusts which can be biologically active.[2]

  • Liquid State (Solutions):

    • Standard Fume Hood.[1][2] If handling large volumes (>1L) outside containment, use a Half-Face Respirator with Organic Vapor/P100 Combo Cartridges (e.g., 3M 60921).[1][2]

B. Dermal Protection (Glove Permeation Logic)

Standard nitrile gloves may degrade rapidly in the presence of the organic solvents used to dissolve this compound (e.g., DCM, DMSO).[1]

TaskGlove ConfigurationRationale
Weighing Solids Double Nitrile (min 5 mil outer, 4 mil inner)Provides contrast for tears; protects against dust permeation.[1][2]
Synthesis (DCM/Chloroform) PVA (Polyvinyl alcohol) or Laminate (Silver Shield) Nitrile fails in <5 mins with halogenated solvents.[2] Laminate provides >4h breakthrough time.[2]
Synthesis (DMSO/DMF) Butyl Rubber or Double Nitrile DMSO enhances skin absorption of the solute.[2] Butyl offers superior resistance.[1][2]
C. Eye & Body Protection[3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+).[2] Safety glasses are inadequate due to the risk of airborne dust entering from the side.[2]

  • Body: Tyvek® Lab Coat (Disposable) with wrist cuffs.[2] Do not use cotton coats that can trap dust against the skin.[2]

Operational Protocol: Safe Handling Workflow

Step 1: Pre-Operational Logic (Decision Tree)

Before opening the vial, determine your containment strategy using this logic flow.

PPE_Decision_Logic Start Assess 5H-Pyrrolo[1,2-A]imidazol-5-one Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quant_S Quantity > 100 mg? Solid->Quant_S Solvent Solvent Type? Liquid->Solvent Hood Standard Fume Hood + Double Nitrile + Static Control Quant_S->Hood No Iso Glove Box / Isolator OR PAPR Required Quant_S->Iso Yes Halo Halogenated (DCM/CHCl3) Solvent->Halo Polar Polar Aprotic (DMSO/DMF) Solvent->Polar Silver Silver Shield / Laminate Gloves (Nitrile is permeable) Halo->Silver Butyl Butyl or Double Nitrile (Change every 15 mins) Polar->Butyl

Caption: PPE Selection Logic based on physical state and solvent carrier compatibility.[1][2]

Step 2: The Weighing Procedure (Critical Control Point)

Heterocyclic compounds often carry a static charge, causing "fly-away" powder that contaminates the balance and user.[1][2]

  • Engineering Control: Place the analytical balance inside the fume hood.[2]

  • Static Elimination: Use an Ionizing Gun or Polonium Staticmaster brush on the vial before opening.[2] This prevents the powder from repelling out of the spatula.

  • Technique: Use the "Tapping Method." Do not scoop aggressively. Tap the spatula to dispense onto weighing paper or into the tare vessel.[2]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) while wearing PPE.[2] Dispose of the wipe as hazardous solid waste.[2]

Step 3: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.[1]

  • Temperature: If using as an intermediate in alkylation, anticipate exotherms.[1][2] Have an ice bath ready.[1][2]

Disposal & Emergency Response

Waste Streams[2]
  • Solid Waste: Label as "Hazardous Waste - Toxic Organic Solid." Do not dispose of in general trash.[2]

  • Liquid Waste: Segregate based on solvent.[2]

    • Halogenated:[2] (If DCM/CHCl3 used).[2]

    • Non-Halogenated: (If Acetone/Ethyl Acetate used).[2]

    • Note: Mark the tag with "Contains Fused Nitrogen Heterocycle - Potential Mutagen."[2]

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE (including N95/P100 if outside hood).[2]

  • Cover: Gently cover the spill with oil-drenched paper towels (e.g., mineral oil).[2] This suppresses dust generation.[1][2]

  • Sweep: Carefully sweep the oiled powder into a dustpan or scoop.[2]

  • Wash: Clean area with 10% bleach solution (degrades many nitrogen heterocycles) followed by soap and water.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235183, 5H-Pyrrolo[1,2-a]imidazol-7(6H)-one (Isomeric Analog Safety Profile).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[1][2][3] Retrieved from [Link][1][2]

  • SafeWork NSW. Guidance on Occupational Exposure Banding (OEB) for Novel Pharmaceutical Compounds.[2] (Applied concept for OEB 3 categorization).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Pyrrolo[1,2-A]imidazol-5-one
Reactant of Route 2
5H-Pyrrolo[1,2-A]imidazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.